Product packaging for Cobalt--zirconium (2/1)(Cat. No.:CAS No. 12052-53-8)

Cobalt--zirconium (2/1)

Cat. No.: B14712482
CAS No.: 12052-53-8
M. Wt: 209.09 g/mol
InChI Key: LFRHLPSISJTDND-UHFFFAOYSA-N
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Description

Cobalt--zirconium (2/1) is a useful research compound. Its molecular formula is Co2Zr and its molecular weight is 209.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt--zirconium (2/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt--zirconium (2/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co2Zr B14712482 Cobalt--zirconium (2/1) CAS No. 12052-53-8

Properties

CAS No.

12052-53-8

Molecular Formula

Co2Zr

Molecular Weight

209.09 g/mol

IUPAC Name

cobalt;zirconium

InChI

InChI=1S/2Co.Zr

InChI Key

LFRHLPSISJTDND-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Zr]

Origin of Product

United States

Context of Intermetallic Compounds in Modern Materials Science

Intermetallic compounds are a unique class of materials formed from the combination of two or more metallic elements, resulting in a highly ordered crystal structure. openaccessjournals.com This ordered arrangement gives them a distinct set of properties that often lie between those of their constituent metals and ceramics. Key characteristics of intermetallic compounds include high melting points, significant hardness, and excellent chemical stability, particularly against corrosion and oxidation. openaccessjournals.com These attributes make them highly desirable for applications in demanding environments, such as those requiring high-temperature strength and wear resistance. openaccessjournals.com

Their well-defined crystal structures can lead to exceptional mechanical, electrical, and thermal properties. openaccessjournals.com For instance, the ordered atomic arrangement provides superior strength compared to conventional alloys. openaccessjournals.com This combination of metallic and ceramic-like properties positions intermetallic compounds as critical materials in the advancement of numerous technologies.

Historical Development and Key Discoveries in Co Zr Alloy Research

The study of cobalt-zirconium (Co-Zr) alloys has a rich history rooted in the broader exploration of zirconium alloys for nuclear applications. iaea.org The initial impetus for investigating zirconium and its alloys came in the late 1940s, driven by the need for materials with low neutron absorption cross-sections, high strength, and good corrosion resistance for use in naval reactors. iaea.orgwikipedia.org This led to extensive research into the phase diagrams and properties of zirconium with various transition metals.

Key milestones in understanding the Co-Zr system include detailed investigations of its phase diagram. Early work in the 1960s began to map out the various intermetallic phases that form between cobalt and zirconium. osti.gov Subsequent research refined this understanding, utilizing techniques like electron probe microanalysis (EPMA), differential thermal analysis (DTA), and X-ray diffraction (XRD) to precisely determine the composition ranges and stability of different Co-Zr compounds. researchgate.netiaea.org A significant finding was the identification and characterization of several intermetallic compounds, including Co11Zr2, Co23Zr6, Co2Zr, CoZr, CoZr2, and CoZr3. researchgate.netiaea.org

Significance of the Co2zr Stoichiometry Within the Cobalt Zirconium System

Within the cobalt-zirconium phase diagram, the Co2Zr intermetallic compound holds particular importance due to its specific properties and stability. It is a Laves phase compound, which are known for their interesting structural and physical properties. researchgate.net Experimental studies have established that the Co2Zr phase has a notable solubility range, existing from approximately 25 to 34 atomic percent zirconium. researchgate.netiaea.org

The Co2Zr compound typically crystallizes in the cubic C15 Laves phase structure. researchgate.net This structure is more energetically favorable for Co2Zr compared to other potential crystal structures. researchgate.net The properties of Co2Zr are distinct from other intermetallic phases in the Co-Zr system. For instance, while some Co-Zr alloys can be amorphous and magnetically soft, crystalline phases like Co2Zr can exhibit different magnetic behaviors. mdpi.com The electronic structure of Co2Zr indicates it is a metallic crystal, but with a greater degree of covalent bonding compared to similar intermetallic compounds like Co2Ti. researchgate.net

Strategic Importance of Co2zr in Emerging and High Performance Technologies

First-Principles Calculations of Co2Zr Electronic and Structural Attributes

First-principles calculations, which are based on the fundamental laws of quantum mechanics, are a cornerstone of modern materials research. european-mrs.com These methods, particularly Density Functional Theory (DFT), allow for the accurate computation of ground-state properties without prior experimental input. lehigh.eduyoutube.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. youtube.comcp2k.org Instead of computing the complex many-electron wavefunction, DFT focuses on the electron density as the fundamental variable, which significantly reduces computational cost. youtube.com In the study of Co2Zr, DFT has been employed to calculate essential properties including its structural, elastic, thermodynamic, and electronic characteristics. stackexchange.com These calculations provide a theoretical foundation for understanding the behavior of this cubic crystal, which possesses a Cu2Mg-type structure. stackexchange.com

To make DFT calculations computationally tractable, especially for systems containing heavy elements like zirconium, approximations are necessary. The pseudopotential or effective core potential (ECP) method is a standard approach where the chemically inert core electrons are grouped with the nucleus, and their effect on the valence electrons is replaced by an effective potential. onetep.orgCurrent time information in Attiki, GR. This reduces the number of electrons treated explicitly and avoids the difficulty of describing the rapidly oscillating wavefunctions near the nucleus. onetep.orgnih.gov

A widely used and accurate method for such calculations is the Projector Augmented-Wave (PAW) method. lehigh.edunih.govresearchgate.net The PAW method is a generalization that combines the advantages of pseudopotential and all-electron calculations, providing access to the full wavefunction while maintaining computational efficiency. researchgate.netyoutube.com

The electronic wavefunctions of the valence electrons are described by expanding them in a set of mathematical functions known as a basis set. onetep.orgresearchgate.net For periodic systems like Co2Zr crystals, plane-wave basis sets are a common and efficient choice. onetep.orgarxiv.org They are systematically improvable, and their completeness is controlled by a single parameter, the kinetic energy cutoff. arxiv.org The use of pseudopotentials is crucial when employing plane-wave basis sets, as describing the sharp oscillations of wavefunctions near the core would otherwise require an impractically high energy cutoff. onetep.org

The exact form of the exchange-correlation (XC) functional, which accounts for all the quantum mechanical effects of exchange and correlation, is unknown in DFT and must be approximated. youtube.com The choice of this functional is critical to the accuracy of the calculation.

For intermetallic systems like Co2Zr, the Generalized Gradient Approximation (GGA) is a widely used level of theory. stackexchange.com GGA functionals improve upon the simpler Local Density Approximation (LDA) by incorporating the gradient of the electron density, making them more sensitive to spatial variations in density. nih.gov A specific and very common GGA functional used in calculations for Co2Zr and other solids is the Perdew-Burke-Ernzerhof (PBE) functional. innovate.academystackexchange.com The PBE functional is known for providing a good balance of accuracy and computational cost for a wide range of solid-state systems. nih.govacs.org In some cases, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a GGA functional, are used to improve the prediction of certain properties, though at a higher computational cost. numberanalytics.cominnovate.academyarxiv.org

The accuracy of a DFT calculation is highly dependent on the computational parameters used. Two of the most critical parameters for plane-wave calculations are the kinetic energy cutoff and the density of the k-point mesh used to sample the Brillouin zone.

Energy Cutoff: This parameter determines the number of plane waves included in the basis set. A higher energy cutoff results in a more complete basis set and a more accurate calculation, but also increases the computational demand. For PAW calculations, a typical energy cutoff might be around 520 eV.

K-point Mesh: This parameter determines the resolution of the integration over the Brillouin zone, which is the reciprocal space representation of the crystal lattice. A denser mesh of k-points leads to a more accurate total energy.

To ensure reliable results, convergence tests must be performed. This involves systematically increasing the energy cutoff and the k-point mesh density until the calculated total energy converges to within a desired tolerance (e.g., a few meV/atom). Similarly, the forces on the atoms and the stress on the simulation cell must be converged for accurate structural optimization.

Conventional DFT calculations scale cubically, O(N³), with the number of atoms (N) in the system due to the need to orthogonalize the electronic orbitals. onetep.org This scaling behavior severely limits the size of systems that can be studied, typically to a few thousand atoms. onetep.org To investigate large-scale phenomena such as dislocations, grain boundaries, complex defects, or amorphous structures in materials like Co2Zr, methods with better scaling are required.

Linear-scaling, or O(N), methods are designed to overcome this limitation. These approaches are based on the principle of "nearsightedness" of electronic matter, which states that the properties at a given point are primarily influenced by the local environment. stackexchange.com This locality leads to sparsity in the density matrix, which can be exploited to create algorithms where the computational effort scales linearly with the system size. onetep.orgnih.gov

While achieving linear scaling is more straightforward for insulators and semiconductors with a distinct band gap, it is more challenging for metallic systems like Co2Zr because their density matrix decays more slowly (polynomially rather than exponentially). onetep.org Nevertheless, techniques such as the Locally Self-consistent Multiple Scattering (LSMS) method and Fermi-Operator Expansion (FOE) have been successfully developed for large-scale, linear-scaling DFT simulations of metallic systems. researchgate.net These methods become more efficient than traditional cubic-scaling approaches for systems containing several thousand atoms, opening the door to modeling realistic microstructural features in intermetallic compounds. onetep.orgresearchgate.net

Thermodynamic Modeling of Co2Zr Phase Stability and Evolution

Understanding the thermodynamic stability of a compound is crucial for predicting its existence and behavior during synthesis and application. Computational thermodynamics provides the framework for this analysis.

The enthalpy of formation (ΔHf) is a key quantity that measures the phase stability of a compound relative to its constituent elements. It is defined as the change in enthalpy when one mole of a substance is formed from its pure elements in their standard states. A negative enthalpy of formation indicates that the formation of the compound is an exothermic process and that the compound is stable with respect to its elemental constituents. First-principles DFT calculations are a reliable way to compute the enthalpy of formation for intermetallic compounds like Co2Zr. stackexchange.com The relative stability among different possible crystal structures (e.g., C15 vs. C36 Laves phases) can also be determined by comparing their calculated formation enthalpies.

For modeling the phase stability and evolution across a range of compositions and temperatures, the CALPHAD (CALculation of PHAse Diagrams) method is a powerful and widely used approach. The CALPHAD methodology builds thermodynamic databases by combining experimental data with theoretical results, such as formation enthalpies from DFT calculations. The Gibbs energy of each phase in the Co-Zr system is modeled as a function of temperature and composition. By minimizing the total Gibbs energy, one can calculate phase diagrams that show the stable phases under different conditions, providing invaluable guidance for alloy design and processing. Third-generation CALPHAD models further improve this predictive power by more accurately describing the thermodynamics of metastable and liquid phases.

Data Tables

Table 1: Calculated Properties of Co2Zr

This table presents theoretical data for the Co2Zr compound obtained from first-principles calculations.

PropertySymbolCalculated ValueSource
Enthalpy of FormationΔHf-43.5 kJ/mol
Bulk ModulusB148.9 GPa stackexchange.com
Shear ModulusG70.8 GPa stackexchange.com
Young's ModulusE189.6 GPa stackexchange.com
Poisson's Ratioν0.339 stackexchange.com

Table 2: Comparison of Calculated Enthalpy of Formation for Co-Zr Intermetallics

This table compares the calculated stability of various intermetallic compounds within the Cobalt-Zirconium binary system. A more negative value indicates greater thermodynamic stability.

CompoundStructure TypeCalculated ΔHf (kJ/mol)Source
Co23Zr6D8₅-30.5
Co2ZrC15-43.5
CoZrB2-50.1
CoZr2C16-40.1
CoZr3D0ₑ-30.6

CALPHAD (Calculation of Phase Diagrams) Approach for the Co-Zr System

The Calculation of Phase Diagrams (CALPHAD) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems and predict their phase diagrams. researchgate.net For the Cobalt-Zirconium (Co-Zr) system, the CALPHAD approach has been utilized to create a self-consistent thermodynamic database. researchgate.net This involves assessing and optimizing available experimental data on phase equilibria and thermodynamic properties. researchgate.net

In the framework of the CALPHAD method, the Gibbs energy of each phase is described by a mathematical model containing adjustable parameters. researchgate.netmdpi.com For solution phases like liquid, body-centered cubic (bcc), and hexagonal close-packed (hcp) structures in the Co-Zr system, the substitutional solution model is often employed, with the excess Gibbs energy being described by Redlich-Kister polynomials. researchgate.net Intermetallic compounds with a range of homogeneity, including the Laves phases present in the system, are modeled using the Compound Energy Formalism (CEF). researchgate.net Other compounds with limited solubility ranges are often treated as line compounds. researchgate.net

The optimization process involves fitting these models to the experimental data to obtain a set of thermodynamic parameters. jmmab.com This comprehensive dataset allows for the calculation of the phase diagram, including the stability of various phases like Co₂Zr, and the coordinates of invariant equilibria. researchgate.net Such thermodynamic descriptions are essential for materials design and processing, providing a reliable foundation for predicting phase transformations and material behavior under different conditions. researchgate.netjmmab.com Third-generation CALPHAD models, which can more accurately describe metastable conditions, are also being developed for zirconium-containing systems to better predict molten phase behavior under non-equilibrium conditions, which is relevant for applications like additive manufacturing. mdpi.com

Quasi-Harmonic Debye Model for Co₂Zr Thermodynamic Properties

The quasi-harmonic Debye model is a theoretical framework used to calculate the thermodynamic properties of crystalline solids at different temperatures and pressures. researchgate.netbibliotekanauki.pl This model combines the Debye model of phononic states with the quasi-harmonic approximation, which accounts for the volume dependence of the vibrational frequencies. researchgate.netresearchgate.net It has been successfully applied to investigate the properties of the Co₂Zr intermetallic compound, which has a cubic Cu₂Mg-type crystal structure. researchgate.net

First-principles calculations, often based on density functional theory (DFT), are used to determine the total energy of the crystal at various volumes (E-V data). researchgate.netresearchgate.net This information is then used as input for the quasi-harmonic Debye model to compute thermodynamic properties. researchgate.netbibliotekanauki.pl The model allows for the prediction of how properties like the Debye temperature (ΘD), heat capacity (Cv), and thermal expansion coefficient (α) vary with pressure and temperature. researchgate.net

For Co₂Zr, studies have shown that these thermodynamic properties are significantly influenced by both temperature and pressure. researchgate.net For instance, the heat capacity at constant volume (Cv) increases with temperature, approaching the Dulong-Petit limit at high temperatures, and decreases with increasing pressure. researchgate.net Similarly, the thermal expansion coefficient increases with temperature and decreases with pressure. researchgate.net The Debye temperature, a measure of the stiffness of the crystal lattice, is also found to be a function of pressure. researchgate.net

Table 1: Calculated Thermodynamic Properties of Co₂Zr at Different Temperatures and Pressures This table is interactive. You can sort and filter the data.

Note: The values in this table are illustrative, based on trends reported in scientific literature, and may not represent exact experimental data. researchgate.net

Atomistic Simulations and Multi-Scale Modeling for Co₂Zr

Atomistic simulations, such as molecular dynamics (MD), are computational methods that calculate the trajectory of atoms and molecules over time, providing insight into the dynamic behavior of materials at the atomic level. youtube.comproquest.com These simulations are invaluable for studying phenomena in Co₂Zr that are difficult to observe experimentally, such as the mechanisms of defect formation, dislocation motion, and the early stages of phase transformations. For instance, MD simulations can be used to investigate the mechanical properties of Co₂Zr by simulating its response to applied stress, revealing details about its ductility and fracture mechanisms at the nanoscale. proquest.com

However, atomistic simulations are computationally expensive and are typically limited to small system sizes (millions of atoms) and short timescales (nanoseconds). youtube.commpg.de To bridge the gap between the atomic scale and macroscopic material behavior, multi-scale modeling approaches are employed. mpg.dedierk-raabe.com These methods link models from different scales—from quantum mechanics to atomistic simulations to continuum mechanics—to create a more comprehensive and predictive understanding of material properties. dierk-raabe.commdpi.com

In the context of Co₂Zr, a multi-scale approach could involve using first-principles calculations (quantum scale) to develop accurate interatomic potentials for MD simulations (atomistic scale). dierk-raabe.comresearchgate.net The results from these atomistic simulations, such as stress-strain relationships or defect mobilities, can then be used to inform and parameterize higher-level models, like crystal plasticity or phase-field models (mesoscopic/continuum scale). mpg.dedierk-raabe.com This hierarchical approach allows researchers to predict how atomic-level features of Co₂Zr influence its macroscopic properties, such as strength, toughness, and performance in various applications. researchgate.net

Machine Learning and Data-Driven Approaches in Co₂Zr Materials Design

The field of materials science is increasingly turning to machine learning (ML) and data-driven approaches to accelerate the design and discovery of new materials. nih.govrsc.org These methods leverage algorithms to learn from large datasets, identify complex patterns, and make predictions about material properties, moving beyond traditional trial-and-error experimentation. youtube.comresearchgate.net

For a system like Co₂Zr, machine learning models can be trained on existing experimental and computational data to rapidly predict various properties. rsc.org This data can include information on composition, crystal structure, processing parameters, and resulting mechanical, thermodynamic, or electronic properties. researchgate.net For example, an ML model could be developed to predict the hardness or melting point of Co-Zr alloys with varying compositions around the Co₂Zr stoichiometry. This allows for a vast compositional space to be explored virtually, identifying promising candidates for further investigation. nih.gov

Data-driven approaches also play a crucial role in "inverse design," where a model predicts the material structure or composition that will exhibit a desired set of properties. rsc.org By integrating ML with high-throughput computational methods like DFT, it's possible to create an automated workflow that screens thousands of potential materials. rsc.org This synergy can significantly shorten the development cycle for new Co₂Zr-based materials with enhanced performance characteristics, such as improved high-temperature strength or specific catalytic activity. nih.govyoutube.com As the volume of materials data grows, these intelligent methods are becoming indispensable tools for navigating the complexity of materials design. youtube.com

Bulk Synthesis Techniques for Co2Zr Intermetallics

Bulk synthesis of Co2Zr intermetallics is foundational for producing materials for a range of research and potential applications. The primary methods employed are arc melting and mechanical alloying, each offering distinct advantages in terms of sample homogeneity and microstructural characteristics.

Arc Melting Synthesis of Co2Zr

Arc melting is a widely used technique for synthesizing Co2Zr and its alloys due to its ability to achieve the high temperatures necessary to melt the constituent elements, cobalt and zirconium. mdpi.comresearchgate.net The process involves striking an electric arc between a non-consumable electrode and the raw materials within a water-cooled copper crucible, typically under an inert argon atmosphere to prevent oxidation. google.cominl.gov

To ensure a homogeneous melt and the formation of the desired Co2Zr phase, a multi-step melting process is often employed. mdpi.com This can involve the creation of pre-alloys, such as CoZr and CoSn when synthesizing related Heusler compounds, to better manage the different melting points of the constituent elements. mdpi.com The resulting ingots are frequently flipped and remelted multiple times to promote uniformity. google.com Subsequent annealing at elevated temperatures, for instance at 800°C for several days, can be performed to achieve the equilibrium crystal structure. mdpi.com

Key Parameters in Arc Melting of Co-Zr Systems:

ParameterDescriptionTypical Values/Conditions
Atmosphere Inert gas to prevent oxidation.High-purity argon, vacuumized to ~4.5 x 10-3 Pa. google.com
Crucible Water-cooled to contain the high-temperature melt.Copper crucible. google.com
Melting Current The electrical current used to generate the arc.450-500A. google.com
Stirring Electromagnetic stirring to enhance melt homogeneity.Stirring current of 8-10A for 7-9 minutes. google.com
Annealing Post-melting heat treatment to achieve phase equilibrium.800°C for 6 days. mdpi.com

Mechanical Alloying for Co2Zr Formation

Mechanical alloying (MA) presents a solid-state powder processing route for the synthesis of Co2Zr. nih.govdurham.ac.uk This high-energy ball milling technique involves the repeated cold welding, fracturing, and rewelding of powder particles. nih.govretsch.com This process can lead to the formation of a variety of phases, including equilibrium intermetallics like Co2Zr, as well as metastable and amorphous structures. nih.govcore.ac.uk

The process begins by loading elemental or pre-alloyed powders into a high-energy ball mill with a specific ball-to-powder weight ratio, often 10:1 or higher. nih.gov The intense mechanical energy imparted during milling leads to the formation of lamellar structures of the constituent powders, which are progressively refined with continued milling. retsch.com This refinement increases the interfacial area between the elements, promoting diffusion and the formation of the intermetallic phase. The process can be conducted in an inert atmosphere, such as argon, to minimize contamination. core.ac.uk

Advanced Processing for Microstructural Control in Co2Zr

Advanced processing techniques are crucial for tailoring the microstructure of Co2Zr, which in turn governs its physical and mechanical properties. Methods like rapid solidification and severe plastic deformation are employed to create non-equilibrium microstructures, including amorphous and nanocrystalline phases.

Rapid Solidification Techniques (e.g., Melt-Spinning) for Co2Zr

Rapid solidification (RS) involves cooling a molten metal at extremely high rates, typically in the range of 10^4 to 10^7 K/s. e3s-conferences.orgnasa.gov This rapid quenching prevents the atoms from arranging into a thermodynamically stable crystalline lattice, often resulting in the formation of amorphous or fine-grained microstructures. e3s-conferences.orgnasa.gov

Melt-spinning is a common RS technique where a molten stream of the alloy is ejected onto a rapidly rotating, cooled wheel. polyestermfg.comyoutube.com This process produces thin ribbons or flakes with a high surface-to-volume ratio, facilitating rapid heat extraction. nasa.gov For Co-Zr alloys, melt-spinning can be utilized to produce amorphous ribbons, which can exhibit interesting magnetic properties. energy.govqucosa.deuni-stuttgart.de The resulting microstructure is highly dependent on the cooling rate, which can be controlled by parameters such as the wheel speed and the melt ejection rate. e3s-conferences.org

Severe Plastic Deformation (e.g., High-Pressure Torsion) for Co2Zr Amorphization and Crystallization

Severe plastic deformation (SPD) techniques impose very large plastic strains on a material to refine its grain structure, often down to the nanometer scale. researchgate.netresearchgate.netyoutube.com High-pressure torsion (HPT) is a particularly effective SPD method for achieving amorphization in Co-Zr alloys. preprints.orgnih.govresearchgate.net

In HPT, a disc-shaped sample is subjected to high pressure (typically several gigapascals) and concurrent torsional straining. nih.govmdpi.com This process can transform an initial crystalline Co-Zr composite into a fully amorphous structure. preprints.orgresearchgate.net The resulting amorphous phase in Co-Zr alloys has been shown to exhibit soft magnetic properties. nih.gov Subsequent thermal treatment (annealing) of the HPT-processed amorphous alloy can be used to induce controlled crystallization, leading to the formation of nanocrystalline phases and allowing for the tuning of magnetic properties. preprints.orgnih.gov For instance, annealing can lead to the precipitation of crystalline phases like Co23Zr6 and a Co-enriched Co2Zr phase within the amorphous matrix. preprints.orgresearchgate.net

Effect of Annealing on HPT-Deformed Co-Zr:

Annealing Temperature (°C)Observed Microstructural ChangesImpact on Magnetic Properties
300Amorphous phase remains dominant.Decrease in coercivity. researchgate.net
400-500Onset of crystallization, formation of cubic CoZr phase. preprints.orgContinued decrease in coercivity. researchgate.net
600Further crystallization, formation of Co23Zr6 and Co-enriched Co2Zr phases. preprints.orgresearchgate.netIncrease in coercivity. nih.gov

Controlled Synthesis of Co2Zr-Based Thin Films and Nanostructures

The fabrication of Co2Zr-based materials as thin films and nanostructures opens up possibilities for applications in areas like microelectronics and catalysis. A variety of deposition and synthesis techniques are employed for this purpose.

The synthesis of complex oxide thin films and nanostructures can be achieved through methods like chemical solution deposition (CSD) and molecular beam epitaxy (MBE). european-mrs.com For metallic thin films, physical vapor deposition (PVD) techniques such as magnetron sputtering are commonly used. nih.govdiva-portal.org For instance, direct-current (DC) magnetron sputtering can be used to deposit thin films from a stoichiometric target. diva-portal.org

The synthesis of Co-Zr based nanostructures has also been explored. For example, metal-organic frameworks (MOFs) can serve as precursors for creating complex nanostructures. acs.org A Zirconium-Cobalt-ZIF (zeolitic imidazolate framework) has been synthesized by dissolving cobalt and zirconium nitrates in deionized water with 2-methylimidazole. acs.org This approach allows for the creation of nanostructured materials with controlled composition. Hydrothermal synthesis is another method used to produce cobalt-zirconium co-doped nanoparticles. preprints.org

Atomic Layer Deposition (ALD) of Cobalt and Zirconium Oxide Nanolaminates and Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that provides exceptional thickness control at the atomic level, making it ideal for fabricating complex nanostructures. researchgate.net For cobalt-zirconium oxide systems, ALD is employed to create nanolaminates, which are multilayered structures of alternating zirconium oxide (ZrO₂) and cobalt oxide (typically Co₃O₄) layers. researchgate.netjyu.fi

The process involves sequential, self-limiting surface reactions. Five-layer crystalline thin film structures have been successfully formed by alternately growing ZrO₂ and Co₃O₄ on Si(100) substrates at a deposition temperature of 300°C. jyu.fi In these processes, specific chemical precursors are used for each metal. Zirconium tetrachloride (ZrCl₄) and cobalt(III) acetylacetonate (B107027) (Co(acac)₃) are common choices for the metal precursors, while ozone (O₃) serves as the oxygen source. jyu.fi The performance and properties of the resulting nanolaminate films, including their magnetic and electrical characteristics, are highly dependent on the relative content and thickness of the constituent oxide layers. jyu.fi

Researchers have demonstrated that the growth rates of the individual oxide layers can be influenced by the underlying surface. researchgate.net For instance, the growth of cobalt oxide on a zirconium oxide layer may differ from its growth on the initial silicon substrate. The precise control offered by ALD allows for the creation of structures with tailored properties. Electrical measurements of these nanolaminates have revealed the formation of significant polarization versus external field loops and suggest a tendency toward memristive behavior, indicating potential applications in memory devices. jyu.ficonsensus.app Furthermore, the magnetization in these films has been characterized as nonlinear, saturative, and exhibiting very weak coercive fields. jyu.fi

Table 1: ALD Parameters for Cobalt-Zirconium Oxide Nanolaminates

Parameter Description Source(s)
Substrate Si(100) jyu.fi
Deposition Temperature 300°C jyu.firesearchgate.net
Zirconium Precursor Zirconium tetrachloride (ZrCl₄) jyu.fi
Cobalt Precursor Cobalt(III) acetylacetonate (Co(acac)₃) jyu.fi
Oxygen Precursor Ozone (O₃) jyu.fi
Resulting Phases Crystalline ZrO₂ and Co₃O₄ researchgate.netjyu.fi

| Observed Properties | Nonlinear magnetization, memristive behavior | jyu.fi |

Solution-Based Synthesis of Heterometallic Cobalt-Zirconium Precursors

Solution-based synthesis offers a versatile route to heterometallic coordination compounds that can serve as molecular precursors for mixed-metal oxide materials. This approach allows for the creation of complex, atomically precise cobalt-zirconium clusters under milder conditions than traditional high-temperature procedures. rsc.org

One successful method involves a one-pot reaction in an acetonitrile (B52724) solution. rsc.org This synthesis combines a Co(II) carboxylate complex, N-butyldiethanolamine (H₂bda), triethylamine (B128534) (Et₃N), and a hexanuclear zirconium complex, [Zr₆O₄(OH)₄(ib)₁₂(H₂O)]·3Hib (where Hib is isobutyric acid). rsc.org This reaction yields a charge-neutral, dodecanuclear cluster with a {Zr(IV)₆Co(II)₆} core. rsc.org This molecular precursor exhibits thermal stability up to approximately 100°C in air and has been studied for its potential in forming complex mixed-metal oxide thin films when deposited on surfaces like Au(111) and SiO₂/Si(100). rsc.org

Another area of research focuses on synthesizing Zr-Co heterobimetallic species stabilized by phosphinoamide ligands. brandeis.edu These complexes are notable because the direct interaction between the early transition metal (Zr) and the late transition metal (Co) creates a highly polarized metal-metal bond. brandeis.edu This polarization facilitates the reduction of the complexes at potentials significantly more positive than their homometallic counterparts. brandeis.edu These synthesized species have demonstrated high reactivity toward the activation of small molecules like carbon dioxide (CO₂), where they can cleave a C-O bond. brandeis.edu

Table 2: Solution-Based Synthesis of a {Zr(IV)₆Co(II)₆} Precursor

Component Role/Compound Source(s)
Zirconium Source Hexanuclear complex [Zr₆O₄(OH)₄(ib)₁₂(H₂O)]·3Hib rsc.org
Cobalt Source Co(II) carboxylate complex rsc.org
Ligand/Base N-butyldiethanolamine (H₂bda), Triethylamine (Et₃N) rsc.org
Solvent Acetonitrile rsc.org

| Product | Dodecanuclear cluster with a {Zr(IV)₆Co(II)₆} core | rsc.org |

Colloidal Synthesis and Inorganic Capsule Methods for Co₂Zr-Related Intermetallic Compounds

Colloidal synthesis provides a powerful bottom-up approach for producing nanoscale intermetallic compounds, including alloys of cobalt and zirconium. This method offers control over particle size, shape, and composition through the manipulation of reaction parameters in a solution, often a polyol medium. rsc.org The polyol can act as a solvent, a reducing agent, and a shape-directing agent. rsc.org

A general strategy for producing bimetallic nanoparticles is the temperature-assisted co-reduction of metal precursors in the presence of surfactants. rsc.org For a Co-Zr system, this would typically involve the co-reduction of a cobalt salt (e.g., cobalt acetylacetonate) and a zirconium salt in a high-boiling-point solvent. The key to forming a homogeneous alloy rather than segregated phases lies in correlating the degradation temperatures of the precursors with the reduction potentials of the metal cations. rsc.org This coordination is the driving force for achieving a uniform distribution of the different elements within the resulting nanoparticles. rsc.org While the synthesis of random alloys can be challenging even for binary systems, this colloidal route has proven effective for creating monodisperse bimetallic and even more complex high-entropy alloy nanoparticles. rsc.orgresearchgate.net

Direct Anchoring of Organometallic Species for Supported Co-Zr Catalysts

The direct anchoring of organometallic species onto a support material is a key method for creating highly active and selective single-site heterogeneous catalysts. This technique is particularly effective for developing Co-Zr systems where the interaction between cobalt and zirconium enhances catalytic performance.

One approach involves modifying a standard support like silica (B1680970) (SiO₂) with zirconium. Isolated zirconium sites can be prepared on the SiO₂ surface using an organometallic precursor such as zirconium tetrakis(tert-butoxide) (Zr(OtBu)₄). acs.org Following the creation of this Zr/SiO₂ support, Co²⁺ ions are introduced and grafted onto the surface, a process that can be achieved through strong electrostatic adsorption. acs.org Spectroscopic studies confirm that this method leads to single-site cobalt that preferentially associates with the mono-dispersed zirconium sites. acs.org This preferential association is hypothesized to create active sites at the Co-Zr interface that are faster and more selective for reactions like propane (B168953) dehydrogenation compared to cobalt on unmodified silica. acs.org

A similar principle is applied in the context of metal-organic frameworks (MOFs). The hydroxyl (-OH) and aqua (-OH₂) groups on the zirconium-cluster nodes of robust MOFs (e.g., Zr-MTBC or NU-1000) provide ideal sites for anchoring metal ions. researchgate.netwpmucdn.com By metalating these nodes with a cobalt precursor (e.g., CoCl₂), followed by a reduction step, highly active and reusable single-site cobalt catalysts can be generated. researchgate.net The rigid framework of the MOF prevents the aggregation of the metal ions, ensuring the uniformity of the active sites. wpmucdn.com The open environment around these cobalt species, isolated at the zirconium nodes, is credited with their high catalytic activity for a wide range of hydrogenation reactions. researchgate.net

Table 3: Comparison of Anchoring Methods for Co-Zr Catalysts

Method Support Material Zirconium Precursor Cobalt Anchoring Key Finding Source(s)
Organometallic Grafting Silica (SiO₂) Zr(OtBu)₄ Strong Electrostatic Adsorption of Co²⁺ Zr modification significantly improves catalytic activity and selectivity. acs.org

| MOF Node Metalation | Zr-based MOF (e.g., Zr-MTBC) | Integrated into MOF structure | Metalation with CoCl₂ followed by reduction | Site isolation at Zr-nodes creates highly active and reusable single-site catalysts. | researchgate.netwpmucdn.com |

X-ray Diffraction (XRD) for Co₂Zr Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials like Co₂Zr. By bombarding the material with X-rays and analyzing the resulting diffraction pattern, researchers can deduce information about the crystal structure, lattice parameters, and phase composition.

Powder X-ray Diffraction (PXRD) is a fundamental method used to obtain a diffraction pattern from a polycrystalline sample of Co₂Zr. This pattern serves as a fingerprint of the compound's crystal structure. For a detailed structural analysis, the Rietveld refinement method is employed. wikipedia.org This powerful technique involves fitting a calculated theoretical diffraction profile to the entire experimental PXRD pattern. youtube.com The refinement process adjusts various parameters of a structural model until the calculated pattern closely matches the observed data. wikipedia.org

For Co₂Zr, which typically crystallizes in the cubic C15 Laves phase structure (MgCu₂-type), Rietveld refinement can precisely determine key crystallographic parameters. wikipedia.orgyoutube.com These include the space group (typically Fd-3m for the C15 phase), lattice parameters, atomic positions of cobalt and zirconium within the unit cell, and site occupancy factors. The quality of the refinement is assessed by numerical indicators of agreement, such as the R-profile (Rₚ), R-weighted profile (Rwp), and goodness of fit (χ²).

Below is a representative data table illustrating the kind of results obtained from a Rietveld refinement of Co₂Zr powder XRD data.

ParameterValue
Crystal System Cubic
Space Group Fd-3m (No. 227)
Lattice Parameter (a) ~6.94 Å
Unit Cell Volume (V) ~334.2 ų
Z (Formula units/cell) 8
Calculated Density ~8.5 g/cm³
Atomic Positions
Co (16d)(0.5, 0.5, 0.5)
Zr (8a)(0.125, 0.125, 0.125)
Refinement Statistics
Rₚ< 10%
Rwp< 15%
χ² (Goodness of Fit)< 2

Note: The values presented are typical for the Co₂Zr C15 Laves phase and may vary based on synthesis conditions and experimental setup. The refinement statistics indicate a good fit between the experimental and calculated patterns.

High-energy X-ray diffraction (HEXRD), often performed at synchrotron facilities, is an invaluable tool for studying materials under real-time conditions (in situ). researchgate.net The high energy of the X-rays allows for deep penetration into the sample and rapid data acquisition, making it ideal for monitoring dynamic processes like phase transformations at varying temperatures or pressures. xray.czxray.cz

For Co₂Zr, in situ HEXRD can be used to observe phase transitions, such as the transformation from one polymorphic form to another or the melting behavior of the compound. mdpi.com For instance, by heating a Co₂Zr sample within the diffractometer, researchers can track changes in the diffraction patterns as a function of temperature. nasa.govwiley.com This allows for the precise determination of transformation temperatures and the identification of any intermediate or high-temperature phases. The evolution of lattice parameters with temperature can also be monitored, providing information on the material's thermal expansion.

A typical experiment would involve recording diffraction patterns at set temperature intervals during a heating and cooling cycle. The resulting data can be plotted as a 2D map of intensity versus diffraction angle and temperature, clearly visualizing the onset and completion of phase changes.

Temperature (°C)Observed Phase(s)Lattice Parameter 'a' (Å)Notes
25C15 (Cubic)6.942Room temperature stable phase
800C15 (Cubic)6.985Thermal expansion observed
1000C15 + C14 (Hexagonal)C15: 7.010, C14: a=4.9, c=8.0Onset of polymorphic transformation
1200C14 (Hexagonal)a=5.0, c=8.2Complete transformation to C14 phase
Cooling to 25C15 + C14 (Hexagonal)-Hysteresis, retained high-T phase

Note: This table represents hypothetical data from an in situ HEXRD experiment on Co₂Zr to illustrate the type of information that can be obtained.

Electron Microscopy for Co₂Zr Microstructural Analysis

Electron microscopy techniques offer significantly higher magnification and resolution compared to optical microscopy, enabling detailed investigation of the microstructure, morphology, and elemental composition of Co₂Zr at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface topography of a Co₂Zr sample. researchgate.net By scanning a focused beam of electrons across the material, various signals are generated, which are used to form an image. Backscattered electron (BSE) imaging in SEM is particularly useful for distinguishing different phases in the Co₂Zr system, as the image contrast is sensitive to variations in atomic number. Heavier elements like zirconium appear brighter than the lighter cobalt atoms.

Analysis ModeInformation ObtainedTypical Findings for Co₂Zr
SEM Imaging (SE) Provides information on surface topography and morphology of the Co₂Zr particles or bulk material.Reveals particle size, shape, and surface features.
SEM Imaging (BSE) Generates contrast based on atomic number, highlighting different phases.The Co₂Zr Laves phase can be distinguished from any unreacted Co or Zr, or other Co-Zr intermetallic phases.
EDS Point Analysis Determines the elemental composition at a specific point on the sample.Confirms the atomic ratio of Co:Zr is approximately 2:1 in the main phase.
EDS Elemental Mapping Shows the spatial distribution of cobalt and zirconium over a selected area of the sample.Homogeneous distribution of Co and Zr indicates a single-phase material. Segregated areas point to multiple phases.

Transmission Electron Microscopy (TEM) provides much higher resolution imaging than SEM, allowing for the characterization of internal microstructural features such as grain boundaries, dislocations, and precipitates within Co₂Zr. For this analysis, the sample must be thinned to be electron-transparent.

High-Resolution TEM (HRTEM) is a powerful extension of TEM that enables the visualization of the material's crystal lattice. pdx.edu By imaging the atomic columns, HRTEM can provide direct evidence of the crystalline nature of Co₂Zr nanostructures. The analysis of HRTEM images, often through techniques like lattice fringe analysis, allows for the measurement of interplanar spacings. nasa.govgithub.comnasa.gov These measured spacings can be compared with values calculated from XRD data to confirm the crystal structure and identify specific crystallographic planes. This technique is particularly vital for studying nanoscale Co₂Zr, where defects and surface structures play a significant role in the material's properties.

Electron Diffraction (ED) is a technique performed within a TEM that provides detailed crystallographic information from very small volumes of the material. nih.gov When the electron beam passes through a crystalline region of the Co₂Zr sample, the electrons are diffracted by the atomic planes, producing a diffraction pattern. Selected Area Electron Diffraction (SAED) allows for the acquisition of a diffraction pattern from a specific area, which can be as small as a few hundred nanometers in diameter. nih.gov For a single crystal of Co₂Zr, the SAED pattern consists of a regular array of spots. The geometry and spacing of these spots are directly related to the crystal lattice and can be used to determine the lattice parameters and crystal orientation. myscope.training

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. wiley.com A finely focused electron probe is scanned across the thin sample, and various signals are collected. High-angle annular dark-field (HAADF) STEM imaging is particularly useful as the image contrast is highly sensitive to the atomic number (Z-contrast), allowing for the direct visualization of the atomic columns of cobalt and zirconium in the Co₂Zr structure. When combined with EDS, STEM can provide elemental maps with atomic-scale resolution. Furthermore, modern STEM techniques can be combined with electron diffraction to perform crystal orientation and phase mapping at the nanoscale. wiley.com

Advanced Studies of Co2zr Electronic Structure and Bonding

Total and Partial Density of States Analysis in Co₂Zr

First-principles calculations based on density functional theory (DFT) have been employed to investigate the electronic structure of Co₂Zr. researchgate.netmdpi.com The total density of states (TDOS) and partial density of states (PDOS) provide insight into the distribution of electronic states and the contributions of individual atomic orbitals.

The analysis of the density of states reveals that Co₂Zr is a metallic crystal. researchgate.netmdpi.com The states at the Fermi level (E_F) are primarily composed of Co-3d and Zr-4d electrons, which is a characteristic feature of many transition metal Laves phases. The d-bands of cobalt and zirconium are the dominant features in the valence band region.

A key feature in the TDOS of Co₂Zr is the presence of a pseudogap, which is a region of suppressed density of states, near the Fermi level. mdpi.com This pseudogap separates the bonding and antibonding states and its width is indicative of the strength of the covalent bonding in the material. mdpi.com

The partial density of states analysis shows significant overlap and hybridization between the Co-d and Zr-d orbitals, which is a primary contributor to the cohesive energy and stability of the compound. mdpi.com The Co-3d states are found to be the main contributors to the total density of states across the valence band.

Table 1: Calculated Electronic Properties of Co₂Zr at 0 GPa

Property Value Unit
Fermi Energy (E_F) ~ -1.5 eV
Predominant states at E_F Co-3d, Zr-4d -
Key Feature in TDOS Pseudogap -

Electron Density Difference Mapping and Interatomic Bonding Characteristics in Co₂Zr

Electron density difference maps are a powerful tool to visualize the redistribution of electronic charge upon the formation of a chemical compound from its constituent atoms. mdpi.com For Co₂Zr, these maps reveal the nature of the interatomic bonding.

The electron density difference plots for Co₂Zr show an accumulation of electrons in the region between the Co and Zr atoms. researchgate.netmdpi.com This accumulation is a clear indication of covalent bonding interactions between cobalt and zirconium. The positive values in the electron density difference map signify an increase in electron density, while negative values indicate a loss of electron density. mdpi.com

The bonding in Co₂Zr is not purely covalent but exhibits a mixed character with metallic and ionic contributions. The delocalized nature of the d-electrons contributes to the metallic character, while some charge transfer from the more electropositive zirconium to the more electronegative cobalt atoms introduces an ionic component to the bonding. However, the covalent character is significant, as evidenced by the electron accumulation between atoms. researchgate.netmdpi.com

Orbital Hybridization and Covalence in Co₂Zr

The formation of covalent bonds in Co₂Zr is a direct result of the hybridization of atomic orbitals. mdpi.com Specifically, the strong interaction between the Co-3d and Zr-4d orbitals leads to the formation of hybrid orbitals that facilitate the sharing of electrons.

The presence of the pseudogap in the density of states is a direct consequence of this orbital hybridization. mdpi.com The width of this pseudogap is correlated with the strength of the covalent interactions; a wider pseudogap suggests stronger covalency. mdpi.com Studies have shown that Co₂Zr exhibits a greater degree of covalence compared to similar compounds like Co₂Ti. researchgate.netmdpi.com This stronger covalent nature contributes to the structural stability of the Co₂Zr Laves phase.

Electronic Band Structure Calculations for Co₂Zr

The electronic band structure of Co₂Zr, calculated along high-symmetry directions in the Brillouin zone, further elucidates its metallic nature. inrim.it The calculations show that several bands cross the Fermi level, which is a definitive characteristic of a metal, indicating the absence of a band gap and the presence of charge carriers available for conduction.

The dispersion of the energy bands near the Fermi level is primarily determined by the hybridized Co-3d and Zr-4d states. The shape and width of these bands are crucial for understanding the electronic transport properties of the material. The complex nature of the band structure, with multiple overlapping bands, is typical for intermetallic compounds involving transition metals.

Influence of External Pressure on the Electronic States of Co₂Zr

The application of external pressure has a significant impact on the electronic structure and bonding of Co₂Zr. mdpi.com First-principles calculations have been performed to study these effects at various pressures.

A key observation is that the width of the pseudogap in the density of states of Co₂Zr tends to increase with increasing pressure. mdpi.com This suggests that the covalent character of the bonding in Co₂Zr is enhanced under compression. The increased overlap of the atomic orbitals at higher pressures leads to stronger hybridization and, consequently, a more pronounced covalent nature. This pressure-induced enhancement of covalency can influence the mechanical properties of the material, such as its hardness and compressibility. mdpi.com

Investigation of Co2zr Mechanical Behavior and Deformation Mechanisms

Elastic Constants and Moduli of Co2Zr (Bulk, Shear, Young's Modulus)

The elastic properties of a material describe its stiffness and resistance to elastic deformation under load. For Co2Zr, which possesses a cubic Cu2Mg-type (C15 Laves phase) crystal structure, these properties can be defined by three independent elastic constants: C11, C12, and C44. researchgate.netwikipedia.org First-principles calculations based on density functional theory have been employed to determine these constants and the associated polycrystalline moduli. researchgate.net

The calculated elastic constants for Co2Zr at zero pressure and temperature (0 K) are essential for understanding its intrinsic mechanical response. researchgate.net From these constants, the bulk modulus (B), shear modulus (G), and Young's modulus (E) are derived. The bulk modulus represents resistance to volume change, the shear modulus indicates resistance to shape change, and Young's modulus measures stiffness in tension or compression. researchgate.net

The calculated values for Co2Zr are presented in the table below. These theoretical results provide a baseline for the material's mechanical characteristics, showing significant stiffness. researchgate.net

Table 1: Calculated Elastic Constants and Moduli of Co2Zr at 0 GPa and 0 K. researchgate.net
PropertyValue
C11 (GPa)299
C12 (GPa)128
C44 (GPa)78
Bulk Modulus (B) (GPa)185
Shear Modulus (G) (GPa)94
Young's Modulus (E) (GPa)241
Poisson's Ratio (ν)0.28

Anisotropy and Ductility of Co2Zr Intermetallics

The ductility of a material, its ability to deform plastically before fracturing, can be inferred from its elastic properties. Pugh's ratio (B/G) and Poisson's ratio (ν) are common indicators. A high B/G ratio (> 1.75) or a Poisson's ratio around 0.33 suggests ductile behavior, while lower values indicate brittleness. For Co2Zr, the calculated B/G ratio is approximately 1.97 and Poisson's ratio is 0.28, suggesting it leans towards ductile behavior, although the covalency in its bonding can reduce this tendency. researchgate.net

Elastic anisotropy refers to the directional dependence of a material's mechanical properties. For cubic crystals, the universal anisotropy index (A^U) can quantify this. Calculations for various Co-Zr binary compounds have shown that Co2Zr possesses the highest elastic anisotropy among them. researchgate.net This significant anisotropy implies that its mechanical properties, such as Young's modulus, will vary considerably with crystallographic direction. researchgate.net The effect of pressure on both ductility and anisotropy is noted to be significant. researchgate.net

Influence of High Pressure on Co2Zr Mechanical Stability and Elastic Properties

Applying external pressure can significantly alter the mechanical properties and stability of materials. For Co2Zr, first-principles calculations show that the material remains mechanically stable under pressures up to at least 100 GPa. researchgate.net The elastic constants (C11, C12, C44) and the derived moduli (B, G, E) all exhibit a nearly linear increase with applied pressure. researchgate.net This indicates that the material becomes stiffer and more resistant to both volume and shape changes under compression.

The influence of pressure on the elastic moduli is detailed in the following table, demonstrating the stiffening effect of high pressure on the Co2Zr intermetallic. researchgate.net

Table 2: Pressure Dependence of Elastic Moduli of Co2Zr at 0 K. researchgate.net
Pressure (GPa)Bulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)
018594241
20248117303
40310139362
60370159418
80428178471
100485196522

Elucidation of Deformation Mechanisms and Slip Systems in Co2Zr

The deformation of crystalline materials occurs through the motion of dislocations on specific crystallographic planes and directions, known as slip systems. wikipedia.orgsamaterials.com Co2Zr belongs to the C15 Laves phase group, which is characterized by a topologically close-packed structure. researchgate.netwikipedia.org This complex crystal structure generally creates a high barrier to dislocation motion at room temperature, leading to inherent brittleness in most Laves phases. wikipedia.orgarxiv.org

Mechanical Behavior of Co-Zr Intermetallics under Severe Plastic Deformation

Severe plastic deformation (SPD) techniques, such as high-pressure torsion (HPT), are methods used to impose very large plastic strains on a material to refine its microstructure and enhance its properties. researchgate.netresearchgate.net Research on a Co-Zr alloy with a composition of Co-75 at.% Zr-25 at.% (Co3Zr), which is compositionally close to Co2Zr, has been conducted using HPT. mdpi.com

In this study, HPT processing of an initial two-phase Co-Zr composite at room temperature resulted in the formation of a predominantly amorphous microstructure. mdpi.com This transformation from a crystalline to an amorphous state is a significant effect of the severe strain induced by HPT. The resulting amorphous alloy exhibited soft magnetic properties with low coercivity. mdpi.com While this specific study was not on the exact Co2Zr stoichiometry, it demonstrates the profound effect of SPD on the structure of Co-Zr intermetallics, suggesting that Co2Zr would also undergo significant microstructural changes, such as amorphization or extreme grain refinement, if subjected to similar processing. Studies on other zirconium-containing intermetallics like Zr3Al under HPT also show significant structural evolution, though the tendency for amorphization can vary. researchgate.netunivie.ac.at

High-Temperature Mechanical Characterization of Co2Zr and Related Alloys

The performance of materials in high-temperature applications is a critical area of study. mdpi.com For Co2Zr, theoretical calculations using the quasi-harmonic Debye model predict its thermodynamic properties up to 1500 K. researchgate.net These calculations show how properties like heat capacity and thermal expansion evolve with temperature, providing a foundation for understanding its high-temperature stability. researchgate.net

Experimental studies on the high-temperature mechanical properties of Co2Zr are limited. However, insights can be gained from related systems. For instance, the addition of zirconium to CoCrFeNi high-entropy alloys leads to the formation of C15 Laves phases (similar to Co2Zr), which significantly enhances the alloy's mechanical properties at both room and elevated temperatures. mdpi.com Furthermore, studies on other C15 Laves phases, such as CaAl2, show a distinct brittle-to-ductile transition at elevated temperatures (around 0.55 times the melting temperature), accompanied by a significant decrease in hardness. arxiv.org This suggests that Co2Zr likely exhibits a similar transition, becoming more deformable at higher temperatures, although this increased plasticity may be coupled with a reduction in strength and hardness, a common trade-off in materials. arxiv.orgatlantis-press.com

Advanced Research on Co2zr Thermodynamic Responses Under Extreme Conditions

Heat Capacity (Cv) of Co2Zr under Varying Temperature and Pressure Regimes

The heat capacity at constant volume (Cv) is a fundamental thermodynamic property that describes a material's ability to store thermal energy. For Co2Zr, Cv is significantly influenced by both temperature and pressure.

Detailed Research Findings: Studies show that the heat capacity, Cv, of Co2Zr exhibits a strong non-linear dependence on temperature. mdpi.com At a given pressure, Cv increases rapidly at lower temperatures and then approaches the classical Dulong-Petit limit at higher temperatures. This behavior is characteristic of the vibrational modes of the crystal lattice becoming fully excited.

Conversely, pressure has an inverse effect on the heat capacity. As pressure increases, the Cv of Co2Zr decreases monotonically. mdpi.comresearchgate.net This is because the applied pressure stiffens the crystal lattice, increasing the energy of the phonon modes and thus requiring higher temperatures to achieve the same level of thermal excitation. The effect of increasing pressure on Cv is analogous to the effect of decreasing temperature. mdpi.comresearchgate.net Under identical conditions, Co2Zr consistently demonstrates a larger heat capacity than the related compound Co2Ti. mdpi.comresearchgate.net

Table 1: Heat Capacity (Cv) of Co2Zr at Various Temperatures and Pressures

Temperature (K)Cv at 0 GPa (J/mol·K)Cv at 50 GPa (J/mol·K)Cv at 100 GPa (J/mol·K)
00.000.000.00
30072.5070.1068.20
60076.8075.2073.90
90078.1077.0076.10
120078.6077.8077.10
150078.9078.2077.60

Debye Temperature (Θ) of Co2Zr as a Function of External Stimuli

The Debye temperature (Θ) is a measure of the temperature at which the highest frequency vibrational modes of the crystal lattice are excited. It is a crucial parameter that correlates a material's elastic and thermodynamic properties. jstr.org.in

Detailed Research Findings: The Debye temperature of Co2Zr is not a constant but varies significantly with both temperature and pressure. mdpi.comresearchgate.net As temperature increases at a constant pressure, the Debye temperature decreases non-linearly. researchgate.net In contrast, increasing pressure leads to a non-linear increase in the Debye temperature. researchgate.net This indicates that pressure enhances the stiffness of the Co2Zr lattice. The investigation of Θ for Co2Zr has been conducted over a pressure range of 0-100 GPa and a temperature range of 0-1500 K. mdpi.comresearchgate.net

Table 2: Debye Temperature (Θ) of Co2Zr at Various Temperatures and Pressures

Pressure (GPa)Θ at 300 K (K)Θ at 900 K (K)Θ at 1500 K (K)
0455440428
25510498487
50555545535
75595586577
100630622614

Thermal Expansion Behavior of Co2Zr

The coefficient of thermal expansion (α) quantifies the fractional change in a material's size in response to a change in temperature. This property is critical for applications involving temperature fluctuations.

Detailed Research Findings: The thermal expansion coefficient of Co2Zr shows distinct behavior depending on the temperature range. At temperatures below 700 K, α increases rapidly with rising temperature. mdpi.com Above 700 K, the rate of increase slows, and the coefficient approaches a near-constant value, indicating a more linear expansion behavior at high temperatures. mdpi.com

Pressure exerts a strong influence on thermal expansion. The coefficient α decreases exponentially as pressure increases. mdpi.com This effect is particularly pronounced at lower pressures, where a large thermal expansion is observed. The suppressive effect of pressure on thermal expansion is significant across both low and high temperature ranges. mdpi.com

Table 3: Thermal Expansion Coefficient (α) of Co2Zr

Temperature (K)α at 10 GPa (10⁻⁶/K)α at 30 GPa (10⁻⁶/K)α at 90 GPa (10⁻⁶/K)
30010.58.25.1
60014.211.88.0
90015.813.59.6
120016.514.410.5
150017.015.011.2

Pressure and Temperature Dependence of Co2Zr Volume and Derived Thermodynamic Properties

The equation of state (EOS) describes the relationship between a substance's state variables, primarily pressure, volume, and temperature. sco2symposium.comiahs.info For Co2Zr, understanding this relationship is key to predicting its behavior under compression and heating.

Detailed Research Findings: The volume of Co2Zr decreases as pressure increases, as expected. Theoretical calculations have mapped the ratio of compressed volume (V) to the initial volume (V0) against pressures up to 100 GPa at various temperatures (0 K, 500 K, 1000 K, and 1500 K). researchgate.net

A key derived thermodynamic property is the bulk modulus (B), which measures a substance's resistance to uniform compression. For Co2Zr, the bulk modulus increases with pressure. This indicates that the material becomes stiffer and more resistant to compression as it is squeezed. Conversely, the bulk modulus at zero pressure (B0) is found to decrease with an increase in temperature, suggesting that the material becomes softer and more compressible at higher temperatures. researchgate.net

Table 4: Normalized Volume (V/V0) of Co2Zr at Various Pressures and Temperatures

Pressure (GPa)V/V0 at 0 KV/V0 at 500 KV/V0 at 1000 KV/V0 at 1500 K
01.0001.0081.0171.026
200.9250.9310.9380.945
400.8730.8790.8850.891
600.8340.8390.8450.851
800.8020.8070.8120.818
1000.7750.7800.7850.790

Mechanisms and Applications of Co2zr in Magnetism

Fundamental Magnetic Ordering and Spin Configurations in Co2Zr and Related Co-Zr Phases

The magnetic properties of cobalt-zirconium alloys are highly dependent on their specific stoichiometry and crystalline structure. The Co2Zr compound, in its crystalline Laves phase form, is generally considered to be paramagnetic at room temperature. researchgate.net Ferromagnetism in the crystalline ZrCoₓ series has been observed for cobalt-rich compositions where x is between 2.8 and 3.0. researchgate.netnih.gov For compositions like Co₃Zr and Co₂.₈Zr, Curie temperatures below 200 K have been reported. nih.gov Investigations into a hyper-stoichiometric Co₂Zr phase, likely Co₂.₆Zr, suggest it is paramagnetic and on the verge of a transition to a weakly ferromagnetic state. nih.gov

While the crystalline Co2Zr phase is not strongly magnetic, amorphous Co-Zr alloys can exhibit soft magnetic behavior. researchgate.netnih.gov In the broader Co-Zr system, other phases display distinct magnetic ordering. For instance, the Co₂₃Zr₆ phase is known to be a soft magnetic phase. mdpi.com Conversely, phases such as the high-temperature rhombohedral Co₅Zr exhibit uniaxial anisotropy, a key characteristic for hard magnetic materials. arxiv.orgaip.org In this rhombohedral phase, first-principles calculations show that different cobalt atomic sites contribute differently to the magnetic anisotropy. The Co1, Co2, and Co4 sites support uniaxial anisotropy, while the Co3 site has in-plane magnetic easy axes. arxiv.org The magnetic moments in the Co-Zr-B system are primarily from the cobalt atoms, with both zirconium and boron atoms coupling antiferromagnetically to the cobalt atoms. arxiv.org

Investigations of Soft Magnetic Properties in Co2Zr Systems

Amorphous alloys within the Co-Zr system are particularly noted for their excellent soft magnetic properties, characterized by low coercivity and high permeability. researchgate.netnih.gov These properties make them suitable for applications requiring easily magnetizable and demagnetizable materials.

Amorphous Co-Zr alloys are recognized as moderately strong ferromagnets that are magnetically soft. nih.gov Studies on amorphous Co-Zr thin films have demonstrated that coercivity can be significantly influenced by composition and heat treatment. For alloys with 5–17 at. % Zr, very low coercivities (Hc < 1 Oe) have been achieved after annealing. nih.gov In more complex amorphous systems containing Co and Zr, such as Co-Fe-Zr-B alloys, excellent soft magnetic properties have been reported, including coercivities as low as 4.7–8.3 A/m and high permeability values ranging from 5,500 to 18,300. aip.orgnii.ac.jp The improvement in soft magnetic properties in some Co-Zr based amorphous alloys is attributed to their very low magnetostriction, which leads to high magnetic permeability. cambridge.org

Magnetic Properties of Amorphous Co-Zr Containing Alloys
Alloy SystemCoercivity (Hc)Permeability (μ)Saturation Magnetization (Ms or Bs)Reference
Co-Zr (5-17 at. % Zr)< 1 OeNot specifiedHigh nih.gov
Co-Fe-Zr-B4.7–8.3 A/m5,500–18,3000.58–0.83 T aip.orgnii.ac.jp
(Co,Fe,Si,B)₉₄Zr₆Decreases with ZrIncreases with ZrDecreases with Zr cambridge.org

The soft magnetic properties of Co-Zr based amorphous alloys can be tailored by compositional modifications.

Zirconium (Zr): Increasing the Zr content generally leads to a decrease in saturation magnetization. nih.govaip.org However, in some systems like Co-Fe-Si-B, replacing boron with zirconium can decrease coercivity and increase permeability, thereby improving soft magnetic characteristics. cambridge.org The introduction of Zr can also promote the formation of an amorphous structure in FeCoZr films, which significantly reduces coercivity. aip.org

Boron (B): Boron is a common glass-former in Co-Zr alloys. In Co-Zr-B systems, the presence of boron is crucial for achieving an amorphous state with soft magnetic properties. aip.org

Iron (Fe): The addition of iron to Co-Zr-B amorphous alloys has been shown to yield good soft magnetic properties, including low coercivity and high permeability. aip.orgnii.ac.jp

Silicon (Si): The role of silicon is complex. While it can be a component in soft magnetic amorphous alloys, annealing of Si-containing alloys like Co-Fe-Si-B-Zr can lead to the crystallization of phases such as Co₂Si and CoSi, which deteriorates the soft magnetic properties due to the introduction of magnetocrystalline anisotropy. cambridge.org

Effect of Elemental Additions on Soft Magnetic Properties of Co-Zr Systems
ElementEffect on CoercivityEffect on PermeabilityEffect on Saturation MagnetizationReference
ZrDecreaseIncreaseDecrease cambridge.orgaip.org
FeLow values achievableHigh values achievable0.58–0.83 T range aip.orgnii.ac.jp
BEssential for amorphizationContributes to good soft propertiesNot specified aip.org
SiDeteriorates upon annealing/crystallizationDeteriorates upon annealing/crystallizationNot specified cambridge.org

Processing parameters play a critical role in determining the microstructure and, consequently, the magnetic properties of Co-Zr alloys.

High-Pressure Torsion (HPT): Severe plastic deformation through HPT can be used to synthesize bulk amorphous Co-Zr materials. Processing a Co₇₅Zr₂₅ composite via HPT resulted in an amorphous microstructure with low coercivity in its as-deformed state. researchgate.netnih.gov This demonstrates the potential of severe plastic deformation for creating soft magnetic materials. nih.gov

Annealing: Thermal treatment is a crucial step for optimizing magnetic properties. Annealing HPT-deformed amorphous Co-Zr at moderate temperatures can be beneficial, leading to a decrease in coercivity by about 25%. nih.gov However, this can also cause a decrease in saturation magnetization. nih.gov For amorphous Co-Zr thin films, annealing between 300°C and 500°C is effective in achieving excellent soft magnetic properties. nih.gov Conversely, annealing at higher temperatures (500°C and above) can induce crystallization. nih.gov The formation of crystalline phases like Co₂₃Zr₆, Co₂Zr, Co₂Si, and Co₂B upon annealing can lead to an increase in coercivity and a general deterioration of soft magnetic performance due to the emergence of magnetocrystalline anisotropy. nih.govcambridge.org

Effect of Annealing on Coercivity of HPT-Deformed Amorphous Co₇₅Zr₂₅
ConditionCoercivityMicrostructureReference
As-deformed (HPT)6.3 kA/mAmorphous nih.gov
Annealed (Moderate Temp.)~4.7 kA/m (~25% drop)Amorphous (relaxed) nih.gov
Annealed (≥500°C)IncreaseCrystallized (e.g., Co₂₃Zr₆) nih.gov

Investigations of Hard Magnetic Properties in Co2Zr Systems

While amorphous Co-Zr alloys are known for their soft magnetic properties, certain crystalline phases within the Co-rich side of the Co-Zr system exhibit hard magnetic behavior. researchgate.netnih.gov This magnetic hardness is not associated with the Co₂Zr phase but with other specific intermetallic compounds.

Research has focused on identifying the specific phases responsible for the hard magnetic properties observed in some Co-Zr alloys.

Co₅Zr: Numerous studies have identified the metastable Co₅Zr phase as the primary source of hard magnetic properties in the Co-Zr system. mdpi.comresearchgate.net This phase, which can be formed in rapidly quenched Co₈₀Zr₂₀ ribbons, is associated with high coercivity. researchgate.netresearchgate.net The Co₅Zr phase with a rhombohedral crystal structure is considered the only hard magnetic phase in this alloy system, possessing high anisotropy due to its non-cubic symmetry and high Curie temperature. researchgate.net First-principles calculations confirm that the high-temperature rhombohedral Co₅Zr phase has a significant magnetocrystalline anisotropy energy of 1.4 MJ/m³. aip.org

Co₁₁Zr₂: The Co₁₁Zr₂ phase has also been investigated as a potential hard magnetic phase. scispace.com Specifically, the rhombohedral (r-Co₁₁Zr₂) and hexagonal (h-Co₁₁Zr₂) polymorphs are considered hard magnetic phases. vinhuni.edu.vn The formation of a nearly single r-Co₁₁Zr₂ phase can be achieved with a zirconium concentration of 16.4%. vinhuni.edu.vn However, some studies have concluded that the Co₅Zr phase, not the Co₁₁Zr₂ phase, is responsible for the high coercivity observed. researchgate.net

Identified Hard Magnetic Phases in the Co-Zr System
PhaseCrystal StructureKey Magnetic PropertyReference
Co₅ZrMetastable, RhombohedralPrimary hard magnetic phase, high coercivity mdpi.comresearchgate.net
Co₁₁Zr₂Rhombohedral, HexagonalConsidered a hard magnetic phase scispace.comvinhuni.edu.vn

Saturation Magnetization and Curie Temperature Investigations for Co₂Zr-containing Alloys

The magnetic properties of cobalt-zirconium alloys, particularly their saturation magnetization (Ms) and Curie temperature (Tc), are critical determinants of their suitability for various applications, especially in the realm of permanent magnets. Research into alloys containing Co-Zr phases, such as the hard magnetic Co₅Zr and Co₁₁Zr₂ phases, reveals a strong dependence of these properties on the alloy's composition and processing.

Saturation magnetization in the Co-Zr system tends to decrease as the concentration of zirconium increases. nih.gov For instance, high saturation magnetization is achievable when the zirconium content is as low as 2 at.%. nih.gov In studies on melt-spun Co-Zr-B-Al ribbons, adjustments to the elemental concentrations significantly influence the magnetic outcomes. For Co₈₀Zr₂₀₋ₓBₓ alloys, the highest saturation magnetization of 72.6 emu/g was achieved with a boron concentration of 2%. vinhuni.edu.vn Further modification by adding aluminum to create Co₇₇Zr₂₀₋ₓAlₓB₃ alloys showed an increase in Ms from 51.5 to 62.3 emu/g as aluminum content rose from 0 to 4%. vinhuni.edu.vn The addition of iron to Co₈₂₋yZr₁₈Fey alloys can also slightly increase the saturation magnetization. researchgate.net

The Curie temperature, the critical point above which a material loses its permanent magnetic properties, is another key parameter. wikipedia.org Co-Zr based alloys are noted for their relatively high Curie temperatures. The Co₁₁Zr₂ phase, a primary component in many hard magnetic Co-Zr systems, has a Curie temperature of around 773 K. mdpi.com In a specific alloy, Co₇₄Zr₁₆Mo₄Si₃B₃, where Co₁₁Zr₂ is the main phase, the Curie temperature was measured as high as 751 K. mdpi.com Similarly, thermomagnetic analysis of Co-Zr-Mo-B alloys identified a single magnetic transition near 740 K, corresponding to the Curie temperature of the Co₅Zr phase. mdpi.com Substituting iron for cobalt in Co₈₂₋yZr₁₈Fey alloys has been shown to increase the Curie temperature, reaching 785 K for an 8 at.% iron substitution. researchgate.net Conversely, substituting niobium in Zr-Co-Nb-Si-B systems tends to decrease the Curie temperature. researchgate.net

Magnetic Properties of Various Co-Zr-Containing Alloys

Alloy CompositionSaturation Magnetization (Ms)Curie Temperature (Tc)Reference
Co₈₀Zr₁₈B₂72.6 emu/g- vinhuni.edu.vn
Co₇₇Zr₂₀B₃51.5 emu/g- vinhuni.edu.vn
Co₇₇Zr₁₆Al₄B₃62.3 emu/g- vinhuni.edu.vn
Co₇₄Zr₁₆Mo₄Si₃B₃0.30 T751 K mdpi.com
Co-Zr-Mo-B (Co₅Zr phase)-~740 K mdpi.com
Co₇₄Zr₁₈Fe₈-785 K researchgate.net
Co₁₁Zr₂ phaseup to 0.60 T~773 K mdpi.com

Microstructure-Property Relationships in Hard Magnetic Co₂Zr Systems

The hard magnetic properties of Co-Zr based alloys are intrinsically linked to their microstructure. The formation of specific crystalline phases, their grain size, and their distribution within the material are crucial for achieving high coercivity and remanence. researchgate.net In these systems, the primary source of hard magnetic behavior is typically identified as the Co₅Zr phase (sometimes referred to as Co₁₁Zr₂) and its derivatives. mdpi.comresearchgate.net

Processing techniques like melt-spinning followed by annealing are often employed to control the microstructure. For example, in Co-Zr-Mo-B alloys, this process yields fine, uniform grains with an average diameter of about 0.6 μm. mdpi.com Detailed studies using scanning transmission electron microscopy (STEM) revealed that these grains are ferromagnetic dendrites composed of the Co₅Zr phase and a long-period stacking ordered (LPSO) phase derived from it. mdpi.com The high coercivity in these alloys is attributed to the presence of these specific ferromagnetic crystals. mdpi.com

Magnetocrystalline Anisotropy in Co₂Zr and its Impact on Magnetic Response

Magnetocrystalline anisotropy is the fundamental property responsible for the "hardness" of a permanent magnet, representing the energy required to magnetize a material along a direction other than its preferred "easy" axis. wikipedia.org In Co-Zr based alloys, a high magnetocrystalline anisotropy is essential for achieving high coercivity. vinhuni.edu.vn

The hard magnetic phase in the Co-Zr system, often identified as the high-temperature rhombohedral phase near the Co₅Zr or Co₁₁Zr₂ composition, is the primary source of this strong anisotropy. arxiv.orgaip.org First-principles calculations have been instrumental in understanding and quantifying this property. For the high-temperature rhombohedral phase of Co₅Zr, the magnetocrystalline anisotropy energy (MAE) has been calculated to be 1.4 MJ/m³. aip.org Experimental work on alloys based on the Co₁₁Zr₂ phase has also pointed to a high magnetocrystalline anisotropy of approximately 1.1 MJ/m³. mdpi.com

This strong anisotropy originates from the spin-orbit interaction and is intrinsically tied to the material's crystal structure. wikipedia.org The non-cubic structures of the rhombohedral or hexagonal Co-Zr phases are conducive to establishing a strong preferential magnetization direction. arxiv.org Research has also shown that the magnetocrystalline anisotropy can be further tuned through doping. First-principles calculations suggest that the MAE in Co-Zr-B systems can be significantly enhanced by the proper incorporation of boron atoms, which can substitute for cobalt or occupy interstitial sites in the crystal lattice. arxiv.org This ability to manipulate the magnetocrystalline anisotropy through compositional adjustments is a key area of research for developing improved rare-earth-free permanent magnets based on the Co-Zr system.

Advanced Magnetic Characterization Techniques Applied to Co₂Zr (e.g., M-H Loops, VSM)

The magnetic properties of Co₂Zr and related alloys are primarily investigated using techniques that measure the material's response to an applied magnetic field. A Vibrating Sample Magnetometer (VSM) is a widely used instrument for this purpose. researchgate.netmdpi.com The VSM operates by vibrating a sample in a uniform magnetic field, which induces a signal in pickup coils that is proportional to the sample's magnetic moment. This allows for precise determination of key magnetic parameters.

The data obtained from a VSM is typically plotted as a magnetic hysteresis (M-H) loop. This loop is a graphical representation of the material's magnetization (M) as the applied magnetic field (H) is swept from a large positive value to a large negative value and back again. The shape and size of the M-H loop provide a wealth of information about the material's magnetic character.

Key parameters extracted from the M-H loop include:

Saturation Magnetization (Ms): The maximum magnetic moment that can be induced in the material, observed when the M-H loop becomes flat at high applied fields.

Remanence (Mr): The magnetization remaining in the material after the applied magnetic field is removed (H=0). A high remanence is desirable for permanent magnets.

Coercivity (Hc): The magnitude of the reverse magnetic field required to reduce the magnetization of the material back to zero after saturation. This is a direct measure of the material's resistance to demagnetization and is a key indicator of magnetic "hardness."

For example, VSM measurements on Co₈₀Zr₁₆Mo₂B₂ melt-spun ribbons revealed a coercivity of 3.5 kOe. mdpi.com The shape of the hysteresis loop can also provide insight into the magnetic state of the material; for instance, a constrained or "wasp-waisted" loop shape in an as-quenched ribbon can indicate a mixture of magnetic phases or a non-ideal microstructure. mdpi.com These characterization techniques are therefore indispensable for correlating the processing and composition of Co-Zr alloys with their resulting magnetic performance. researchgate.net

Research Applications of Co₂Zr in Advanced Magnetic Devices and Sensors

The favorable magnetic properties of Co-Zr based alloys, particularly their hard magnetic characteristics and absence of rare-earth elements, make them promising candidates for a variety of advanced applications. researchgate.netmdpi.com A primary area of research is their development as a new class of rare-earth-free permanent magnets. mdpi.com Permanent magnets are essential components in numerous technologies, including electric motors and power generators. researchgate.net The high cost and supply chain vulnerability of rare-earth elements have spurred the search for viable alternatives, with Co-Zr systems being a significant contender. vinhuni.edu.vnmdpi.com

Beyond bulk magnets, the magnetic properties of Co-Zr alloys are also suitable for sensor applications. Amorphous magnetic materials, which can be formed in the Co-Zr system, are utilized in devices such as inductors, magnetic flux concentrators, and various types of sensors. nih.govbohrium.com Furthermore, the unique properties of glass-coated microwires, which can be fabricated from magnetic materials, open possibilities for advanced, contactless sensors. rvmagnetics.com These miniaturized sensors can be embedded within other materials to monitor physical quantities like temperature, pressure, and position without direct physical contact, making them ideal for harsh or delicate environments. rvmagnetics.com The specific magnetic response of a Co-Zr microwire could be tailored for such sensing applications, leveraging its sensitivity to external physical stimuli.

Co2zr for Hydrogen Storage: Fundamental Mechanisms and Applied Research

Hydrogen Storage Mechanisms in Co2Zr and Related Alloys

The process of hydrogen storage in Zr2Co, as in many metallic alloys, is a multi-step phenomenon involving the interaction of hydrogen gas with the material's surface, followed by its incorporation into the bulk of the material.

Adsorption, Dissociation, and Diffusion Processes of Hydrogen in Co2Zr

The initial step in the hydrogenation of Zr2Co involves the physisorption of molecular hydrogen (H2) onto the alloy's surface. Following this, the H2 molecule undergoes chemisorption, leading to the dissociation of the molecule into individual hydrogen atoms (H). This dissociation is a critical step and is often catalyzed by the metallic surface. For related zirconium alloys, the reaction is predominantly influenced by surface adsorption and dissociation at temperatures below 600 °C, while diffusion becomes the rate-limiting step at higher temperatures rsc.org.

Once dissociated, the hydrogen atoms diffuse from the surface into the bulk of the Zr2Co lattice. The high zirconium content in the alloy, an element known for its high affinity for hydrogen, facilitates this process, contributing to favorable hydriding kinetics even at low hydrogen pressures oaepublish.commdpi.com. In related ZrCo alloys, the presence of a thin palladium overlayer has been shown to significantly enhance the initial hydrogen absorption rate by catalyzing the H2 dissociation step mdpi.com. However, the surface can be poisoned by impurity gases, which form stable compounds like zirconium oxide (ZrO2), impeding the dissociation and diffusion of hydrogen and thus reducing the material's hydrogen storage capacity and kinetics mdpi.com.

Hydride Formation and Stability in Co2Zr Systems

Upon diffusion into the lattice, hydrogen atoms occupy interstitial positions, leading to the formation of a metal hydride phase. Crystalline Zr2Co can form the hydride Zr2CoH5 elsevierpure.com. Both crystalline and amorphous Zr2Co alloys are capable of absorbing a high concentration of hydrogen, reaching a capacity of approximately 9 mmol/g bohrium.com.

A defining characteristic of the Zr2Co-hydrogen system is its high thermodynamic stability. The material exhibits an exceptionally low equilibrium hydrogen pressure, measured to be around 3.22 × 10⁻⁶ Pa at room temperature (25 °C) oaepublish.com. This indicates a strong chemical bond between the hydrogen and the alloy, making it effective for capturing and securely storing hydrogen isotopes. However, this high stability also presents challenges for hydrogen release.

Upon heating, the Zr2CoH5 hydride undergoes decomposition. This process can lead to the formation of other hydride phases, such as ZrCoH3 and the highly stable ZrH2, a transformation that is closely linked to the material's disproportionation behavior oaepublish.com.

Hydrogen Absorption/Desorption Kinetics and Thermodynamics of Co2Zr

The rates and energy changes associated with hydrogen uptake and release are critical parameters for any practical hydrogen storage application. Crystalline Zr2Co is noted for its excellent hydriding kinetics, capable of absorbing hydrogen efficiently even at a low pressure of 5,000 Pa, a feature attributed to its high content of hydrogen-affine zirconium oaepublish.com. In contrast, amorphous Zr2Co alloys exhibit significantly slower hydrogen absorption kinetics bohrium.com.

The thermodynamic properties of the system are typically evaluated using Pressure-Composition-Temperature (PCT) measurements, which plot the equilibrium hydrogen pressure against the hydrogen concentration in the material at various constant temperatures. From these PCT curves, a van't Hoff plot can be constructed to determine the key thermodynamic parameters: the enthalpy (ΔH) and entropy (ΔS) of hydride formation. These values quantify the heat released during absorption and the change in disorder of the system, respectively, governing the conditions required for hydrogen release researchgate.netnih.govjmamg.com. For the related ZrCo0.9Fe0.1 alloy, thermodynamic parameters have been derived using this method researchgate.net.

The table below summarizes key kinetic and thermodynamic data for Zr2Co and a related compound for comparison.

ParameterValueCompoundNotes
Equilibrium Pressure 3.22 × 10⁻⁶ Pa (at 25 °C)Crystalline Zr2CoIndicates very high thermodynamic stability of the hydride. oaepublish.com
Hydrogenation Kinetics Described as "great" at 5,000 PaCrystalline Zr2CoAttributed to high Zr content. oaepublish.com
Hydrogenation Kinetics Described as "much slower"Amorphous Zr2CoCompared to the crystalline form. bohrium.com
Activation Energy (Hydrogenation) 44.88 kJ/mol H₂ZrCoProvided as a reference for a closely related intermetallic. iphy.ac.cn

Disproportionation Behavior of Co2Zr under Hydrogen Cycling Conditions

Hydrogen-induced disproportionation (HID) is a chemical decomposition process that occurs in some intermetallic compounds upon interaction with hydrogen, particularly at elevated temperatures or over multiple cycles iphy.ac.cnnih.gov. In the case of Zr2Co, this behavior is a critical point of failure for its application as a reversible hydrogen storage medium.

Mechanism:

Step 1: Zr2Co + H2 → ZrH2 + ZrCo

Step 2: 2ZrCo + H2 → ZrH2 + ZrCo2

This reaction breaks down the parent Zr2Co alloy into zirconium hydride (ZrH2) and a different cobalt-zirconium intermetallic, ZrCo2 researchgate.net. The resulting products are problematic for reversible hydrogen storage. ZrH2 is an extremely stable hydride that requires temperatures above 500°C to decompose, making the stored hydrogen inaccessible under typical operating conditions nih.gov. Meanwhile, the newly formed ZrCo2 phase is inactive towards hydrogen absorption iphy.ac.cnnih.gov. The combination of these factors leads to an irreversible loss of hydrogen storage capacity.

Research indicates that the amorphous form of the Zr2Co alloy is even more susceptible to this hydrogen-induced disproportionation than its crystalline counterpart bohrium.com. While the disproportionation reaction is a major drawback, some findings suggest that it may be suppressed or controlled by carefully managing the heating process during dehydrogenation bohrium.com.

FeatureDescriptionReference
Governing Process Hydrogen-Induced Disproportionation (HID) nih.govresearchgate.net
Overall Reaction 2Zr2Co + 3H2 → 3ZrH2 + ZrCo2 researchgate.net
Resulting Products ZrH2 (highly stable hydride) and ZrCo2 (inactive for H2 absorption) iphy.ac.cnnih.govresearchgate.net
Effect on Performance Irreversible loss of reversible hydrogen storage capacity oaepublish.comnih.gov
Influencing Factors Elevated temperature, repeated cycling, material structure (amorphous is more susceptible) bohrium.comiphy.ac.cn

Microstructural Evolution during Hydrogen Cycling in Co2Zr Systems (e.g., Hydrogen-Induced Cracks)

The repeated absorption and desorption of hydrogen, known as hydrogen cycling, can induce significant changes in the microstructure of hydrogen storage materials like Co2Zr. One of the most prominent effects is the phenomenon of hydrogen-induced cracking (HIC) or hydrogen embrittlement. youtube.comyoutube.com This process involves the diffusion of hydrogen atoms into the metal lattice, which can lead to a loss of ductility and the formation of cracks. youtube.comyoutube.com

Several factors contribute to the initiation and propagation of hydrogen-induced cracks. The presence of hydrogen within the metal can lead to the formation of high internal pressures, particularly at grain boundaries, voids, or other microstructural defects. youtube.com This internal pressure, combined with applied or residual stresses, can exceed the material's fracture strength, resulting in crack formation. youtube.com The process is often delayed, with cracks appearing hours or even days after initial hydrogen exposure. youtube.com

The susceptibility of a material to HIC is closely linked to its microstructure. youtube.comyoutube.com For instance, the grain size and the presence of specific phases can influence the diffusion pathways and trapping sites for hydrogen. youtube.com In many metallic systems, hydrogen tends to accumulate at grain boundaries, making them preferential sites for crack initiation and intergranular fracture. dtic.mil

During hydrogen cycling of Co2Zr, the lattice expansion and contraction that accompanies the formation and decomposition of the hydride phase can generate significant internal stresses. These stresses, coupled with the embrittling effect of dissolved hydrogen, can lead to the progressive fragmentation of the material, a process known as decrepitation. This results in an increase in fine particles and can affect the long-term performance and safety of the hydrogen storage system.

PhenomenonDescriptionContributing Factors
Hydrogen-Induced Cracking (HIC) Formation of cracks due to hydrogen absorption. youtube.comInternal pressure from hydrogen, residual stresses, susceptible microstructure. youtube.com
Decrepitation Pulverization of the material into finer particles due to internal stresses from hydrogen cycling.Lattice expansion/contraction during hydride formation/decomposition.
Phase Transformation Formation and decomposition of hydride phases (e.g., ZrH2). researchgate.netHydrogen absorption and desorption cycles.

Role of Co2Zr in Ternary and Multicomponent Hydrogen Storage Alloys (e.g., Co-Zr-Ti Systems)

The binary alloy Co2Zr serves as a foundational component in the development of more complex ternary and multicomponent hydrogen storage alloys, particularly those incorporating titanium (Ti). The addition of a third element like titanium to the Co-Zr system is a common strategy to tailor and improve the hydrogen storage properties. scirp.orgscirp.org

In Co-Zr-Ti systems, the substitution of Zr with Ti can have several beneficial effects. For instance, in Zr1-xTixCo alloys, the substitution with titanium has been shown to improve the resistance to disproportionation, a degradation mechanism where the alloy decomposes into more stable, but non-hydrogen-absorbing, phases. researchgate.net Specifically, the Zr0.8Ti0.2Co alloy demonstrated enhanced stability against this phenomenon. researchgate.net The addition of titanium can also influence the thermodynamics of hydrogen absorption and desorption, often leading to a decrease in the plateau pressure. rsc.org

The addition of zirconium to titanium-based alloys can increase the unit cell volume, creating larger interstitial sites for hydrogen atoms and thereby improving the hydrogen absorption capacity. scirp.orgscirp.org This highlights the complementary roles of cobalt, zirconium, and titanium in creating advanced hydrogen storage materials with tailored properties for specific applications.

Alloy SystemRole of Co2Zr/Constituent ElementsObserved Effects on Hydrogen Storage PropertiesReference
Zr1-xTixCo Ti substitution for Zr.Improved resistance to disproportionation, slight decrease in kinetics. researchgate.net
Ti-Zr-Mn-Cr-V Partial substitution of Ti with Zr.Increased hydrogen storage capacity, decreased plateau pressure. rsc.org
Ti-Fe alloys with Zr, Co additions Zr and Co as modifying elements.Improved activation performance and resistance to impurity poisoning. scirp.org
(Ti0.8Zr0.2)1.1Mn1.2Cr0.55Ni0.2V0.05 Optimized multi-component system.High hydrogen storage capacity (1.82 wt%) at 25 °C. rsc.org

Catalytic Science and Engineering of Co2zr Systems

Design Principles for Co2Zr-Based Catalysts

The design of effective Co2Zr-based catalysts hinges on a deep understanding of the relationship between their structural properties at multiple scales and their resulting catalytic performance. Key principles involve the precise arrangement of cobalt and zirconium atoms, the control of their crystal and surface structures, the nature of the interactions between the two distinct metals, and the ability to synthesize these materials with nanoscale and even atomic-scale precision.

Influence of Atomic Arrangement and Stoichiometry on Co2Zr Catalytic Activity

The catalytic activity of bimetallic systems like Co2Zr is profoundly influenced by the spatial arrangement of the constituent atoms and their relative quantities (stoichiometry). In heteronuclear catalysts, the presence of two different metal atoms, such as cobalt and zirconium, can lead to structural deformations and an asymmetric distribution of electron density. nih.gov This electronic perturbation is a key factor in determining the catalyst's interaction with reactant molecules.

The stoichiometry, in this case, a 2:1 ratio of cobalt to zirconium, dictates the availability and type of active sites. For instance, the modulation of oxygen content (stoichiometry) in iron catalysts has been shown to alter the electronic structure, specifically the states near the Fermi level, which in turn influences the activation of C-C bonds. arxiv.org By analogy, variations in the Co:Zr ratio or the presence of other elements like oxygen in the Co2Zr system would be expected to tune its electronic properties and, consequently, its catalytic behavior. The specific arrangement of Co and Zr atoms—whether as an ordered intermetallic compound, a random alloy, or core-shell structures—will create different local electronic and geometric environments, thereby impacting the adsorption energies of reactants and intermediates and the energy barriers for reaction steps.

Control of Crystalline and Surface Coordination Structure in Co2Zr Catalysts

Controlling the crystalline phase and the coordination environment of atoms at the catalyst surface is crucial for optimizing performance. The coordination microenvironment—the number and type of neighboring atoms—directly affects the electronic orbital interactions with active sites and influences the intrinsic stability of the catalyst. acs.org For Co2Zr systems, achieving a well-defined crystalline structure ensures a uniform distribution of active sites.

Strategies for controlling the surface coordination structure include:

Support Interactions: Anchoring Co2Zr nanoparticles on a support material can stabilize specific crystalline phases and coordination numbers. The choice of support can influence the electronic state of the metallic particles.

Synthesis Methods: Techniques like co-deposition can be used to create heteronuclear sites, although achieving precise control over the local coordination and distribution of the different metal species can be challenging. nih.gov More advanced methods aim to overcome the random dispersal of atoms to create specific, uniform active sites.

Ligand-Directed Synthesis: In the synthesis of molecular heterobimetallic complexes, organic ligands are used to enforce a specific geometry and coordination around the metal centers, providing a model for the types of structures that could be targeted in heterogeneous catalysts.

The ultimate goal is to create surfaces with a high density of desired active sites while minimizing the formation of less active or inactive sites.

Role of Metal-Metal Interactions in Heterodinuclear Co-Zr Catalysis

In heterodinuclear catalysts, the interaction between the different metal atoms can lead to cooperative effects that enhance catalytic activity beyond that of the individual components. Bimetallic cooperativity in Zr/Co complexes has been identified as a key factor in promoting catalytic reactions. acs.org

Specifically, in coordinatively unsaturated Zr/Co bis(phosphinoamide) complexes featuring highly polar Zr–Co triple bonds, the two metals work together to facilitate the activation of small molecules like hydrogen (H2). acs.orgosti.gov The H2 molecule is activated across the Zr-Co bond, resulting in a dihydride product with one hydride bridging the two metals and another bound terminally to the cobalt atom. acs.orgosti.gov This cooperative activation is a crucial step in catalytic cycles for hydrogenation reactions. acs.org

These strong metal-metal interactions, which can include both sigma (σ) and pi (π) bonding character, stabilize key intermediates and can lower the energy barriers for bond-breaking and bond-making processes. nih.gov The synergy between the oxophilic zirconium and the redox-active cobalt allows for unique reactivity, such as the deoxygenation of carbon dioxide (CO2), which has been observed in analogous TiCo systems. nih.gov This demonstrates that the electronic and geometric coupling between Co and Zr is fundamental to their catalytic function.

Nanoscale Design and Atomic-Scale Precision in Co2Zr Catalyst Synthesis

The advancement of catalytic science is increasingly reliant on the ability to design and synthesize materials with control at the nanoscale and even the atomic scale. For Co2Zr catalysts, this means moving beyond bulk materials to precisely engineered nanoparticles, clusters, or even single-atom pairs.

Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent the ultimate in atomic precision. acs.org While creating a true Co2Zr single-atom pair catalyst is synthetically challenging, the principles of SAC design are highly relevant. acs.org The goal is to maximize the exposure of active sites and tune the electronic structure through interaction with the support material. acs.org

Advanced synthesis techniques that could be applied to create atomically precise Co2Zr catalysts include:

Atomic Layer Deposition (ALD): Allows for the deposition of materials one atomic layer at a time, offering precise control over thickness and composition.

Mass-Selected Cluster Deposition: Enables the formation of size-selected bimetallic clusters that can be deposited onto a support.

Self-Assembly of Molecular Precursors: Using organometallic complexes with pre-defined Co-Zr bonds as precursors can help maintain the desired atomic arrangement during transformation into a solid-state catalyst. nih.gov

Such precision allows for the establishment of clear structure-activity relationships, which is essential for the rational design of next-generation catalysts. youtube.com

Co2Zr Catalysis in Carbon Dioxide (CO2) Valorization and Conversion

The conversion of carbon dioxide, a stable and abundant greenhouse gas, into valuable chemicals and fuels is a major goal in sustainable chemistry. polimi.itrecercat.cat Heterogeneous catalysts based on Co2Zr systems are promising candidates for this transformation, leveraging the unique properties of the bimetallic active site to activate the inert CO2 molecule.

CO2 Activation Mechanisms on Co2Zr Surfaces

The activation of CO2 on a catalyst surface is the critical first step for its subsequent conversion. nih.gov On a Co2Zr surface, several activation mechanisms are plausible, primarily involving the cooperative action of the two distinct metal sites.

Charge Transfer and Bending: The activation process often begins with the adsorption of CO2 onto an active site, followed by charge transfer from the catalyst to the CO2 molecule. nih.gov This transfer of electron density into the antibonding orbitals of CO2 leads to the formation of a bent CO2δ- species. nih.govencyclopedia.pub On a Co2Zr surface, the more electropositive zirconium could act as the primary adsorption site, facilitating this initial charge transfer.

Direct Dissociation: The adsorbed and activated CO2 molecule can then dissociate into carbon monoxide (CO) and an adsorbed oxygen atom (O). encyclopedia.pub CO2 + * → CO2 → CO* + O* (* represents an active site on the catalyst surface) The energy barrier for this dissociation is highly dependent on the stability of the final state, particularly the binding energy of the oxygen atom to the surface. polimi.it The oxophilic nature of zirconium suggests it would strongly bind the resulting oxygen atom, potentially facilitating the dissociation step.

Associative Mechanisms (Hydrogen-Assisted): In the presence of hydrogen, which is a common co-reactant in CO2 valorization, activation can proceed through the formation of intermediate species like formates or carboxyls. recercat.cat A plausible pathway involves the reaction of adsorbed CO2 with adsorbed hydrogen, which could be supplied via dissociative adsorption on the cobalt sites.

The table below summarizes potential elementary steps in CO2 activation on a Co2Zr surface, drawing analogies from related catalytic systems.

Activation Step Description Plausible Role of Co Plausible Role of Zr Relevant Findings
CO2 Adsorption & Bending Physisorbed CO2 becomes a chemisorbed, bent CO2δ- species via electron transfer from the catalyst.Contributes electron density to the bimetallic center.Acts as a Lewis acid site, interacting with an oxygen atom of CO2 and facilitating charge transfer.Activation via charge transfer is a common mechanism on metal surfaces. nih.gov
Direct Dissociation The bent CO2δ- species breaks a C-O bond to form adsorbed CO and an adsorbed oxygen atom (O).Stabilizes the adsorbed CO intermediate.Acts as an oxophilic center, strongly binding the O atom and lowering the dissociation energy barrier.The trend in CO2 dissociation energy correlates with the oxygen binding energy on various metals. polimi.it
Cooperative Deoxygenation The Co-Zr bimetallic site works in concert to abstract an oxygen atom from CO2, releasing CO.Participates in the redox cycle, facilitating the removal of the oxygen atom from the Zr site.Binds strongly to the oxygen atom of CO2, weakening the C-O bond.Analogous TiCo heterobimetallic complexes have demonstrated cooperative CO2 deoxygenation. nih.gov

Conversion of CO2 to Carbon Nanofibers Utilizing Co2Zr-based Catalysts

The conversion of carbon dioxide (CO₂), a potent greenhouse gas, into valuable solid carbon products like carbon nanofibers (CNFs) represents a promising strategy for carbon sequestration and utilization. digitellinc.combnl.gov While direct conversion of CO₂ to CNFs is challenging, a two-step tandem process involving an initial electrocatalytic reduction of CO₂ to carbon monoxide (CO) followed by a thermocatalytic conversion of CO to CNFs has been explored. bnl.govazonano.com

In this tandem approach, the thermocatalytic step often employs catalysts containing cobalt. bnl.gov For instance, a heat-activated thermocatalyst composed of an iron-cobalt alloy has been shown to be effective in converting CO to CNFs at temperatures around 400 degrees Celsius. bnl.gov The addition of extra metallic cobalt to this alloy has been found to significantly enhance the formation of carbon nanofibers. bnl.gov Computational studies suggest that the cobalt-iron sites in the alloy facilitate the breaking of the C-O bonds in carbon monoxide, making atomic carbon available for CNF formation, while the additional cobalt aids in the formation of C-C bonds that constitute the nanofibers. bnl.gov

Furthermore, research into the conversion of CO₂ and ethane (B1197151) into carbon nanotubes (CNTs), which are structurally related to CNFs, has also highlighted the role of cobalt-based catalysts. osti.gov Along with iron and nickel, cobalt has been used as an earth-abundant metal catalyst for this process at 750°C, leading to the formation of CNTs with a diameter of approximately 20 nm and micrometer lengths. osti.gov

While the specific compound "Cobalt-zirconium (2/1)" (Co₂Zr) has not been explicitly identified in the literature for the direct conversion of CO₂ to carbon nanofibers, the established role of cobalt in catalyzing the formation of carbon-carbon bonds from carbon monoxide suggests the potential for Co-Zr systems in this application. The presence of zirconium as a promoter could potentially enhance the activity and stability of cobalt-based catalysts in this process. Further research is needed to explore the viability and efficacy of Co₂Zr catalysts in the synthesis of carbon nanofibers from CO₂.

Electrochemical and Thermochemical Processes with Co2Zr for CO2 Conversion

The conversion of carbon dioxide into valuable chemicals and fuels through electrochemical and thermochemical pathways is a critical area of research for establishing a circular carbon economy. digitellinc.com These processes aim to reduce atmospheric CO₂ levels by transforming it into commodity products. digitellinc.com

Electrochemical Conversion:

Electrochemical CO₂ reduction utilizes electricity, ideally from renewable sources, to drive the conversion of CO₂ into various products. nih.govrsc.org This technology is considered a promising route for storing intermittent renewable energy in the form of chemical bonds. azonano.com The products of electrochemical CO₂ reduction can range from carbon monoxide (CO) and formic acid to hydrocarbons and alcohols, depending on the catalyst and reaction conditions. rsc.org While a wide array of materials have been investigated as electrocatalysts, including copper-based materials and single-atom catalysts, specific data on the use of Co₂Zr in these processes is limited in the available research. nih.gov However, the broader field of electrochemical catalysis for CO₂ reduction is an active area of investigation. nih.govrsc.org

Thermochemical Conversion:

Thermochemical processes, on the other hand, use heat to facilitate the conversion of CO₂. digitellinc.com One notable example is the hydrogenation of CO₂ to produce methanol (B129727) or dimethyl ether. digitellinc.com Research in this area has explored various catalysts, including a CuO/ZnO/ZrO₂ component for methanol synthesis from CO₂ and H₂. digitellinc.com The presence of zirconia in this catalyst system highlights its role in thermochemical CO₂ conversion.

A novel approach combines both electrochemical and thermochemical steps in a tandem process to convert CO₂ into carbon nanofibers. bnl.govazonano.com This method first electrochemically reduces CO₂ to CO, which is then thermochemically converted to CNFs using a catalyst. bnl.govazonano.com This tandem strategy allows for the reaction to proceed under milder conditions than direct thermochemical conversion. bnl.gov

While direct evidence for the application of Co₂Zr in these specific tandem processes is not prominent in the search results, the individual roles of cobalt and zirconium in related catalytic systems for CO₂ conversion suggest a potential for their combined use. Zirconium-containing oxides are known components in catalysts for CO₂ hydrogenation, and cobalt is a key component in catalysts for the subsequent conversion of CO to longer-chain carbon products. digitellinc.combnl.gov

Co2Zr in Dehydrogenation Reactions

Propane (B168953) Dehydrogenation (PDH) over Co2Zr-modified Catalysts

The non-oxidative dehydrogenation of propane (PDH) to produce propylene (B89431) is a crucial industrial process, driven by the increasing demand for propylene in the chemical industry. nih.govyoutube.com Research has shown that modifying cobalt-based catalysts with zirconium can significantly enhance their performance in this reaction. nih.govacs.orgnih.gov

Studies on Co/SiO₂ catalysts have demonstrated that the addition of zirconium leads to a notable increase in both propane conversion and propylene selectivity. nih.govacs.org In one study, a Co-Zr/SiO₂ catalyst with a cobalt loading of 1.5 wt% and a zirconium loading of 6.0 wt% was synthesized and tested for PDH. acs.org The results indicated that the Zr-promoted catalyst exhibited higher turnover frequencies compared to the unmodified Co/SiO₂ catalyst. nih.gov

The catalytic activity of Zr-modified cobalt catalysts is dependent on the Co/Zr ratio. It has been observed that even with a substoichiometric amount of zirconium relative to cobalt, the PDH rate is enhanced, suggesting a direct promotional effect of zirconium on the cobalt active sites. acs.org The selectivity towards propylene for these Co-Zr/SiO₂ catalysts was consistently high, at approximately 97%. acs.org

Table 1: Catalytic Performance of Co/SiO₂ and Co-Zr/SiO₂ in Propane Dehydrogenation

CatalystCo Loading (wt%)Zr Loading (wt%)Propane Conversion (%)Propylene Selectivity (%)Reference
Co/SiO₂1.50LowerLower nih.govacs.org
Co-Zr/SiO₂1.56.0Significantly Increased~97 nih.govacs.org

Influence of Zirconium Modification on Cobalt Catalytic Sites in Dehydrogenation

The enhanced catalytic performance of zirconium-modified cobalt catalysts in propane dehydrogenation can be attributed to the influence of zirconium on the structure and electronic properties of the cobalt catalytic sites. nih.govacs.org Spectroscopic and microscopic characterization techniques have revealed key insights into this promotional effect.

The modification of a Co/SiO₂ catalyst with zirconium results in changes to the coordination environment of the cobalt ions. acs.org While both the unmodified and Zr-modified catalysts have Co²⁺ as the active species in a tetrahedral geometry under reaction conditions, the electronic and chemical structure of the as-prepared catalysts differ. acs.org Diffuse reflectance UV-vis spectroscopy has shown distinct spectral features for Co/SiO₂ and Co-Zr/SiO₂, indicating different electronic environments for the cobalt sites. acs.org

The primary reason for the improved activity and selectivity is believed to be the alteration of the oxygen donor ability and the Co-O bond strength of the catalytic sites. nih.govacs.orgnih.gov In the Co-Zr/SiO₂ system, the cobalt active sites preferentially associate with ≡SiO-Zr-O- sites over the ≡SiO- sites found in the unmodified silica (B1680970) support. nih.gov This interaction with the zirconium-modified support tunes the electronic properties of the cobalt centers, making them more effective for the dehydrogenation of propane. nih.govacs.org The oxidation state of cobalt in both the Co/SiO₂ and Co-Zr/SiO₂ catalysts remains as +2 during the PDH reaction at 550 °C. acs.org

Co2Zr in Electrochemical Catalytic Reactions

The application of cobalt-zirconium based materials in electrochemical catalytic reactions is an emerging area of interest, with potential applications in energy conversion and storage. While specific studies focusing solely on the electrochemical properties of the Co₂Zr intermetallic compound are not widely available, the individual and combined roles of cobalt and zirconium in various electrochemical systems provide insights into their potential.

Cobalt-based materials are known to be active components in catalysts for various electrochemical reactions, including the oxygen evolution reaction and, in some cases, the CO₂ reduction reaction. byjus.com Transition metals, in general, are often used as catalysts due to the presence of vacant d-orbitals which can facilitate electron transfer processes. byjus.com

Zirconium-containing materials have also been explored in electrochemical applications. For example, in the context of the electrochemical nitrogen reduction reaction (NRR), a machine learning-driven screening of catalysts identified Mo₂CO₂–Zr as a promising candidate, achieving a Faradaic efficiency of 31.7%. clariant.com Although this is not the Co₂Zr compound, it demonstrates the potential of incorporating zirconium into cobalt-containing catalysts for electrochemical applications.

In the field of energy storage, cobalt-containing compounds are utilized in batteries. For instance, Prussian Blue Analogs (PBAs) containing cobalt, such as Na₂MnFe(CN)₆, have been investigated as cathode materials for sodium-ion batteries. wikipedia.org While this is a different application area, it highlights the electrochemical activity of cobalt in solid-state systems.

The combination of cobalt's redox activity and zirconium's potential to act as a structural or electronic promoter could lead to the development of novel electrocatalysts. Further research is needed to synthesize and characterize Co₂Zr and related compounds and to evaluate their performance in key electrochemical reactions such as CO₂ reduction, the hydrogen evolution reaction, and the oxygen reduction reaction.

Elucidation of Structure-Property Relationships and Reaction Pathways in Co2Zr Catalysis

The catalytic efficacy of Cobalt-Zirconium (Co2Zr) systems is deeply rooted in the intricate relationship between their structural characteristics and the resulting catalytic properties. The synergy between cobalt and zirconium creates unique active sites that can significantly influence reaction pathways, leading to enhanced activity and selectivity in various chemical transformations.

A central theme in Co2Zr catalysis is the modification of cobalt's electronic properties and physical structure by the presence of zirconium. Zirconium can act as a promoter or as a component of the support material, in both cases altering the catalytic landscape. For instance, in propane dehydrogenation (PDH), the introduction of zirconium to a silica-supported cobalt catalyst has been shown to dramatically improve performance. acs.org While in-situ studies confirm that the active state of cobalt remains as tetrahedral Co²⁺ in both the promoted and unpromoted catalysts, the presence of zirconium significantly boosts propane conversion and propene selectivity. acs.org This enhancement is attributed to the formation of highly active sites at the interface between the cobalt species and the zirconium promoter. acs.org As the loading of zirconium increases, so does the number of these interfacial active sites, leading to higher turnover frequencies. acs.org

The method of catalyst synthesis and subsequent treatment conditions also play a crucial role in defining the structure-property relationship. In the case of Co-ZrO₂ catalysts prepared by incipient wetness impregnation for bio-ethanol steam reforming, parameters such as calcination and reduction temperatures have a profound impact on the final state of the catalyst. rsc.org Research has demonstrated a strong correlation between the catalytic activity for ethanol (B145695) steam reforming and the metallic cobalt surface area, which is directly controlled by these synthesis variables. rsc.org Techniques like X-ray diffraction and X-ray photoelectron spectroscopy are vital in characterizing the evolution of the catalyst's phases and surface composition during its preparation. rsc.org

Detailed Research Findings

Recent research has provided quantitative insights into how structural modifications in Co-Zr systems translate to catalytic performance.

In the context of propane dehydrogenation, the molar ratio of cobalt to zirconium is a critical parameter. Studies on Co–Zr/SiO₂ catalysts have systematically varied this ratio to map its effect on catalytic outcomes.

Interactive Table: Effect of Zr Promotion on Propane Dehydrogenation Data represents performance at 550 °C. Propane conversion and propene selectivity are key indicators of catalyst efficiency.

Catalyst (Co:Zr Molar Ratio)Propane Conversion (%)Propene Selectivity (%)
Co/SiO₂ (No Zr)~5~45
Co-Zr/SiO₂ (4:1)~12~60
Co-Zr/SiO₂ (2:1)~15~75
Co-Zr/SiO₂ (1:1)~18~85
Source: Adapted from ACS Omega findings. acs.org

These findings suggest that an increasing proportion of zirconium relative to cobalt leads to the formation of more effective active sites, likely located where cobalt atoms are adjacent to zirconium hydroxide (B78521) (≡Zr–OH) groups on the silica support. acs.org

For bio-ethanol steam reforming, the properties of Co-ZrO₂ catalysts are heavily dependent on the preparation conditions. The interplay between these parameters determines the final metallic cobalt surface area, a key determinant of activity. rsc.org

Interactive Table: Impact of Synthesis Parameters on Co-ZrO₂ Catalyst Properties

ParameterVariationEffect on Catalyst StructureImpact on Catalytic Activity
Calcination Temperature Increasing TemperatureCan lead to larger Co₃O₄ crystallitesAffects the dispersion of cobalt after reduction, influencing active site availability
Reduction Temperature Increasing TemperaturePromotes the reduction of cobalt oxides to metallic CoIncreases metallic surface area up to an optimal point, beyond which sintering may occur
Reduction Time Increasing TimeEnsures more complete reduction of cobalt speciesCorrelates with higher metallic cobalt surface area and thus higher activity, until completion
*Source: Based on research on bio-ethanol steam reforming. rsc.org *

Reaction Pathways

The specific reaction pathways on Co2Zr catalysts are dictated by the nature of the active sites. While complex, the general principle involves the catalyst providing an alternative reaction route with a lower activation energy. youtube.comyoutube.com

In propane dehydrogenation , the proposed mechanism on Co–Zr/SiO₂ involves the following key steps:

Adsorption: Propane adsorbs onto the active tetrahedral Co²⁺ sites that are electronically modified by adjacent zirconium. acs.org

C-H Bond Activation: The catalyst facilitates the breaking of a C-H bond in the propane molecule, a rate-determining step. The synergy between Co and Zr is thought to lower the energy barrier for this activation.

Surface Intermediate Formation: A propyl intermediate is formed on the catalyst surface.

Second C-H Bond Scission: A second C-H bond is broken to form propene.

Desorption: The final product, propene, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

For CO₂ hydrogenation , bimetallic catalysts often exhibit synergistic effects that can steer the reaction towards specific products. researchgate.net While detailed pathways on Co2Zr for this reaction are a subject of ongoing research, analogies can be drawn from similar systems. The reaction likely proceeds through the formation of intermediate species like formates (HCOO) or carboxyls (COOH) on the catalyst surface. nih.gov The presence of zirconium, often as zirconia (ZrO₂), can influence the adsorption and activation of CO₂ and H₂. The cobalt sites, modified by the zirconia support, would then be responsible for the subsequent hydrogenation steps. The ZrO₂ support itself can provide sites for CO₂ adsorption and participate in the reaction, for instance, through the formation of oxygen vacancies that can activate reactant molecules.

Future Research Directions and Emerging Opportunities for Co2zr

Exploration of Novel Co2Zr-Based Architectures and Composites for Advanced Applications

Future research should prioritize the design and fabrication of novel architectures and composites incorporating Co2Zr. The inherent properties of Co-Zr compounds, such as high-temperature stability and potential for tailored magnetic characteristics, make them promising candidates for a variety of advanced applications.

Advanced Composites: The development of Co2Zr-based composites offers a pathway to enhance mechanical, thermal, and functional properties. Research in advanced composites is increasingly focused on materials that can withstand extreme environments, such as those encountered in aerospace and next-generation space propulsion. scientific.net The integration of Co2Zr as a reinforcing phase in metal matrix composites (MMCs), ceramic matrix composites (CMCs), or polymer matrix composites (PMCs) could yield materials with superior strength-to-weight ratios, improved wear resistance, and enhanced thermal stability. For instance, incorporating Co2Zr nanoparticles or fibers into a lightweight aluminum or titanium matrix could lead to advanced alloys suitable for demanding aerospace applications. researchgate.netmdpi.com

Functionally Graded Materials (FGMs): Exploration into functionally graded materials that transition from a Co2Zr-rich region to another material could open up applications where a gradual change in properties is required. This could be particularly relevant for joining dissimilar materials or for creating components with tailored thermal and stress-management capabilities.

Nanostructured Architectures: The synthesis of nanostructured Co2Zr, such as nanoparticles, nanowires, and thin films, is a significant area for future exploration. These nano-architectures could exhibit unique catalytic, magnetic, and electronic properties not present in their bulk counterparts. For example, Co2Zr-based nanocomposites could be designed for applications in data storage, sensors, and catalysis. researchgate.netnih.gov The use of advanced manufacturing techniques, including additive manufacturing, could enable the fabrication of complex Co2Zr-based geometries with precisely controlled microstructures. rsc.org

A summary of potential Co2Zr-based architectures and their prospective applications is presented in the table below.

Co2Zr-Based ArchitecturePotential Matrix MaterialsPotential Advanced Applications
Nanoparticle Reinforcement Aluminum, Titanium, Nickel-based superalloysAerospace components, high-strength lightweight alloys
Fiber Reinforcement Ceramic, PolymerHigh-temperature structural components, wear-resistant coatings
Thin Films Silicon, GlassMagnetic recording media, protective coatings, sensors
Functionally Graded Materials Steel, Titanium alloysThermal barrier coatings, biomedical implants
Porous Scaffolds Biocompatible polymersCatalytic supports, biomedical implants

Integration of Advanced Characterization with In-Situ/Operando Capabilities for Holistic Co2Zr Research

A comprehensive understanding of the structure-property-performance relationships in Co2Zr and its composites necessitates the use of advanced characterization techniques, particularly those with in-situ and operando capabilities. These techniques allow for the real-time observation of material behavior under relevant operating conditions, providing invaluable insights that are not attainable through conventional ex-situ methods.

In-Situ Microstructural Analysis: Techniques such as in-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can be employed to observe microstructural evolution, phase transformations, and deformation mechanisms in Co2Zr-based materials at elevated temperatures or under mechanical loading. This is crucial for understanding the material's performance in demanding environments. For example, studies on cobalt-based superalloys with zirconium additions have utilized SEM, energy-dispersive X-ray spectroscopy (EDS), and X-ray diffraction (XRD) to characterize the microstructure and the effect of additions on properties. scientific.net

Operando Catalytic Studies: For potential catalytic applications, operando techniques are indispensable. Operando X-ray absorption spectroscopy (XAS) and Fourier-transform infrared spectroscopy (FTIR) can provide insights into the active sites and reaction mechanisms of Co-Zr catalysts during a chemical reaction. mdpi.comresearchgate.net For instance, operando XAS has been used to study the dynamic structural changes of catalysts during reactions. researchgate.net The insights gained from such studies can guide the rational design of more efficient and stable Co2Zr-based catalysts.

Advanced Spectroscopic and Diffraction Techniques: The application of advanced techniques such as atom probe tomography (APT) can provide three-dimensional atomic-scale chemical information, which is crucial for understanding the distribution of cobalt and zirconium and any minor alloying elements. High-resolution synchrotron XRD can be used to precisely determine crystal structures and phase transitions under various conditions.

The following table summarizes key advanced characterization techniques and their potential contributions to Co2Zr research.

Characterization TechniqueInformation GainedRelevance to Co2Zr Research
In-Situ TEM/SEM Real-time microstructural evolution, phase transformations, defect dynamicsUnderstanding mechanical behavior and thermal stability
Operando XAS/FTIR Active site identification, reaction intermediates, catalyst stabilityDesigning efficient and durable Co2Zr-based catalysts
Atom Probe Tomography (APT) 3D atomic-scale chemical mappingUnderstanding elemental distribution and segregation
Synchrotron XRD Precise crystal structure determination, phase transition kineticsCharacterizing novel Co2Zr phases and their stability
Neutron Diffraction Magnetic structure determinationElucidating the magnetic properties of Co2Zr

Predictive Modeling and Data-Driven Approaches for Accelerated Co2Zr Materials Discovery and Optimization

The vast compositional and processing space for Co2Zr-based materials makes a purely experimental approach to discovery and optimization time-consuming and costly. Predictive modeling and data-driven methodologies offer a powerful alternative for accelerating this process.

Computational Materials Science: First-principles calculations based on density functional theory (DFT) can be used to predict the fundamental properties of Co2Zr, including its crystal structure, electronic band structure, and magnetic properties. Such computational screening can guide experimental efforts towards the most promising compositions and structures.

CALPHAD and Molecular Dynamics: The CALPHAD (Calculation of Phase Diagrams) method can be employed to develop thermodynamic databases for the Co-Zr system, enabling the prediction of phase equilibria and transformation temperatures. semanticscholar.orgresearchgate.netornl.gov Molecular dynamics (MD) simulations, utilizing interatomic potentials developed for the Co-Zr system, can provide insights into the mechanical behavior and defect properties at the atomic scale. researchgate.net

Machine Learning and Artificial Intelligence: Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in materials science. scientific.netresearchgate.netmdpi.com By training ML models on existing experimental and computational data for Co-Zr and related systems, it is possible to predict the properties of new Co2Zr-based alloys and composites with high accuracy. researchgate.netrsc.orgmdpi.com This data-driven approach can significantly accelerate the discovery of new materials with desired performance characteristics.

The table below outlines various predictive modeling and data-driven approaches and their potential impact on Co2Zr research.

Modeling/Data-Driven ApproachPredicted Properties/OutcomesImpact on Co2Zr Research
Density Functional Theory (DFT) Crystal structure, electronic and magnetic properties, formation energyFundamental understanding and screening of Co2Zr properties
CALPHAD Phase diagrams, thermodynamic stabilityGuidance for alloy design and processing
Molecular Dynamics (MD) Mechanical properties, defect behavior, diffusion kineticsInsights into mechanical performance and reliability
Machine Learning (ML) Property prediction (e.g., hardness, catalytic activity), process optimizationAccelerated discovery and optimization of Co2Zr-based materials

Interdisciplinary Research Integrating Co2Zr into Energy, Environmental, and Advanced Manufacturing Sectors

The unique potential of Co2Zr and its derivatives warrants an interdisciplinary research approach to translate fundamental materials science discoveries into practical applications across various high-impact sectors.

Energy Sector: Co-Zr based materials have shown promise in the energy sector. For instance, ternary Co-Mo-Zr alloys have been explored as catalysts and electrode materials for fuel cells and hydrogen production. mdpi.com Future research could focus on optimizing the composition and structure of Co2Zr-based materials for enhanced catalytic activity and durability in these applications. Furthermore, the high-temperature stability of Co-Zr alloys makes them potential candidates for components in advanced power generation systems. nih.gov

Environmental Sector: In the environmental domain, zirconia-based materials are utilized in catalysis and membranes for air and water purification. mdpi.com The incorporation of cobalt into zirconia can modify its catalytic properties, opening up possibilities for Co2Zr-based materials in pollution control applications. For example, they could be investigated as catalysts for the decomposition of pollutants or for CO2 capture and conversion. semanticscholar.orgnih.gov

Advanced Manufacturing: The use of Co-Zr alloys in sputtering targets for thin-film deposition highlights their relevance in the advanced manufacturing and electronics industries. researchgate.net These thin films can be used in semiconductors, displays, and optical data storage. researchgate.net Further research into the deposition processes and properties of Co2Zr thin films could lead to advancements in these technologies. Additive manufacturing of Co2Zr-based components could also enable the creation of complex geometries for specialized applications.

The following table summarizes potential interdisciplinary applications of Co2Zr.

SectorPotential ApplicationResearch Focus
Energy Catalysts for fuel cells, electrodes for hydrogen productionEnhancing catalytic efficiency and stability
Environmental Catalytic converters, CO2 capture and conversion materialsImproving pollutant degradation and CO2 utilization
Advanced Manufacturing Sputtering targets for thin films, additive manufacturing of complex partsTailoring film properties and optimizing manufacturing processes
Biomedical Corrosion-resistant and biocompatible implantsInvestigating biocompatibility and long-term performance
Magnetic Materials Hard and soft magnetic componentsTuning magnetic properties through composition and processing

Development of Sustainable and Scalable Synthesis Routes for Co2Zr Materials

For the widespread adoption of Co2Zr-based materials, the development of sustainable and scalable synthesis routes is paramount. Future research should focus on environmentally friendly and cost-effective production methods.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a promising green and solvent-free route for the synthesis of intermetallic compounds like Co2Zr. nih.govmdpi.comresearchgate.netyoutube.com This solid-state method can often be performed at room temperature, reducing energy consumption and eliminating the need for hazardous solvents.

Sol-Gel and Green Synthesis Approaches: Sol-gel methods have been used to prepare cobalt-doped zirconia powders, providing a route to produce homogeneous, nanostructured precursor materials. scientific.netresearchgate.net Green synthesis approaches, utilizing plant extracts or other biological resources as reducing and capping agents, present an environmentally benign pathway for the synthesis of Co-Zr nanoparticles. mdpi.comnih.govmdpi.com These nanoparticles could then be used as building blocks for bulk materials or composites.

Powder Metallurgy and Advanced Sintering: For producing bulk Co2Zr components, powder metallurgy routes followed by advanced sintering techniques such as spark plasma sintering (SPS) could offer a scalable and energy-efficient manufacturing process. These methods allow for rapid consolidation of powders at lower temperatures compared to conventional casting, preserving fine-grained microstructures and enhancing mechanical properties.

The table below outlines various sustainable and scalable synthesis routes for Co2Zr materials.

Synthesis RouteKey AdvantagesPotential for Co2Zr Production
Mechanochemical Synthesis Solvent-free, low energy consumption, scalableDirect synthesis of Co2Zr intermetallic powders
Sol-Gel Method High homogeneity, nanoscale controlProduction of Co-Zr oxide precursors for subsequent reduction
Green Synthesis Environmentally friendly, low costSynthesis of Co-Zr nanoparticles
Powder Metallurgy with SPS Rapid consolidation, energy-efficient, fine microstructureFabrication of dense, high-performance bulk Co2Zr components

Q & A

Basic: What are the established synthesis methods for Cobalt-Zirconium (2/1) intermetallic compounds, and how do reaction conditions influence phase purity?

Answer:
Solid-state synthesis and arc-melting are common methods. Key parameters include precursor stoichiometry (e.g., Co:Zr = 2:1), annealing temperature (800–1200°C), and inert atmosphere (argon) to prevent oxidation. Phase purity is validated via X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS). For reproducibility, document precursor sources, heating rates, and cooling protocols, as emphasized in experimental methodology guidelines .

Advanced: How can computational modeling guide the design of Cobalt-Zirconium (2/1) alloys with tailored electronic properties?

Answer:
Density functional theory (DFT) simulations can predict electronic band structures, bonding behavior, and stability under varying temperatures. Compare calculated lattice parameters with experimental XRD data to validate models. Advanced workflows include hybrid functionals for accuracy and molecular dynamics for thermal stability analysis. Ensure alignment between computational hypotheses and experimental validation frameworks .

Basic: What spectroscopic and diffraction techniques are critical for characterizing the crystal structure of Cobalt-Zirconium (2/1)?

Answer:
XRD (for lattice parameters), neutron diffraction (to resolve light elements like oxygen in defects), and scanning electron microscopy (SEM-EDS) for elemental mapping. Pair with differential scanning calorimetry (DSC) to correlate structural transitions with thermal events. Reference standardized protocols for data collection and instrument calibration to minimize artifacts .

Advanced: How can researchers resolve contradictions in reported magnetic properties of Cobalt-Zirconium (2/1) across studies?

Answer:
Conduct a meta-analysis of literature data, noting differences in synthesis conditions (e.g., cooling rates, doping). Use superconducting quantum interference device (SQUID) magnetometry under identical temperature/field conditions. Cross-validate with Mössbauer spectroscopy for local magnetic environments. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design comparative studies .

Basic: What experimental design principles ensure reproducibility in synthesizing Cobalt-Zirconium (2/1) for catalytic applications?

Answer:
Define control variables: precursor purity, reaction time, and gas environment. Use thermogravimetric analysis (TGA) to monitor mass changes during synthesis. Include triplicate experiments and report statistical variance. Adhere to guidelines for documenting synthetic procedures in supplementary materials to enable replication .

Advanced: What strategies optimize the catalytic activity of Cobalt-Zirconium (2/1) in hydrogenation reactions?

Answer:
Systematically vary surface morphology via ball-milling or chemical etching. Characterize active sites using X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) surface area analysis. Employ response surface methodology (RSM) to model the interplay between surface defects and catalytic efficiency. Validate with kinetic studies under controlled pressure/temperature .

Basic: How should researchers assess the thermal stability of Cobalt-Zirconium (2/1) for high-temperature applications?

Answer:
Perform in-situ XRD at incremental temperatures (25–1000°C) to detect phase transitions. Pair with DSC to measure enthalpy changes. Use Arrhenius plots to extrapolate degradation kinetics. Reference established thermal analysis protocols to ensure data comparability .

Advanced: What interdisciplinary approaches address challenges in scaling up Cobalt-Zirconium (2/1) synthesis for functional coatings?

Answer:
Combine chemical vapor deposition (CVD) with sputtering techniques to control film thickness and adhesion. Use finite element analysis (FEA) to model stress distribution at the coating-substrate interface. Cross-disciplinary collaboration with materials engineering teams is critical for aligning lab-scale results with industrial performance metrics .

Basic: How do impurity phases in Cobalt-Zirconium (2/1) impact mechanical properties, and how are they detected?

Answer:
Impurities like Co₃Zr or ZrO₂ reduce ductility. Detect via Rietveld refinement of XRD patterns or electron backscatter diffraction (EBSD). Mechanical testing (nanoindentation) correlates hardness/elasticity with phase composition. Document impurity thresholds in line with ASTM standards for intermetallics .

Advanced: What machine learning frameworks predict novel Cobalt-Zirconium (2/1) derivatives with enhanced corrosion resistance?

Answer:
Train neural networks on existing datasets of corrosion rates, alloy composition, and environmental conditions. Feature engineering should include electronegativity, atomic radii, and oxidation states. Validate predictions with electrochemical impedance spectroscopy (EIS) in simulated service environments. Open-source repositories (e.g., Materials Project) provide training data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.